molecular formula C3H6FNO2 B562030 (R)-3-amino-2-fluoropropanoic-1,2,3-13C3 acid CAS No. 1217608-72-4

(R)-3-amino-2-fluoropropanoic-1,2,3-13C3 acid

Cat. No.: B562030
CAS No.: 1217608-72-4
M. Wt: 110.061
InChI Key: OJQNRNQELNLWHH-FMYLKJIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-amino-2-fluoropropanoic-1,2,3-13C3 acid, also known as this compound, is a useful research compound. Its molecular formula is C3H6FNO2 and its molecular weight is 110.061. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQNRNQELNLWHH-GCCOVPGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C@@H]([13C](=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.062 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Dossier: (R)-3-amino-2-fluoropropanoic-1,2,3-13C3 Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Analysis: (R)-3-amino-2-fluoropropanoic-1,2,3-13C3 Acid Content Type: Technical Dossier & Application Guide Audience: DMPK Scientists, NMR Spectroscopists, and Medicinal Chemists.

Synonyms: (R)-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-Fluoro-

-alanine-13C3; (2R)-2-Fluoro-3-aminopropionic acid-13C3; FBAL-13C3. CAS Registry Number: 1217608-72-4 (Labeled form)[1]

Executive Summary

This compound is the stable, isotopically labeled analog of the primary catabolite of 5-Fluorouracil (5-FU). In drug development, this molecule serves as a critical internal standard for quantitative LC-MS/MS and a hyper-spectral probe in NMR-based metabolomics. Its unique spin system—comprising a fully 13C-labeled carbon backbone coupled to a fluorine-19 nucleus—provides a distinct spectroscopic signature that eliminates background interference in complex biological matrices (plasma, urine, tissue lysates).

This guide details the structural dynamics, spectroscopic predictions, and metabolic relevance of this tracer, designed to support rigorous experimental validation in DMPK workflows.

Structural Anatomy & Stereochemistry

Chemical Identity[3][4]
  • Molecular Formula:

    
    C
    
    
    
    H
    
    
    FNO
    
    
    [1]
  • Molecular Weight: 110.06 g/mol (approx. 3 Da shift from unlabeled parent)

  • Chirality: (R)-configuration at the C2 position.

  • Isotopic Enrichment:

    
     99 atom % 
    
    
    
    C at positions 1, 2, and 3.
Stereochemical Assignment

The biological production of this metabolite via Dihydropyrimidine Dehydrogenase (DPD) is stereoselective. While often isolated as a racemate in non-enzymatic syntheses, the bioactive catabolite retains specific chirality.

  • Cahn-Ingold-Prelog (CIP) Priority: The C2 chiral center is bonded to:

    • -F (Atomic number 9)[2]

    • -COOH (Carbon bonded to O)

    • -CH

      
      NH
      
      
      
      (Carbon bonded to N)
    • -H

    • Configuration: With Hydrogen in the rear, the priority sequence 1

      
       2 
      
      
      
      3 follows a clockwise path, designating the (R) configuration.
Spin System Visualization

The following diagram illustrates the scalar coupling network active in the 1,2,3-13C3 isotopologue.

SpinSystem C1 C1 (Carboxyl) δ ~175 ppm C2 C2 (Chiral Center) δ ~88 ppm C1->C2 1J_CC ~55 Hz F19 19F Nucleus Spin 1/2 C1->F19 2J_CF ~25 Hz C3 C3 (Methylene) δ ~42 ppm C2->C3 1J_CC ~35 Hz C2->F19 1J_CF ~175 Hz C3->F19 2J_CF ~20 Hz N NH2 C3->N

Figure 1: Spin-coupling network of this compound. Solid lines indicate direct 1-bond couplings; dashed lines indicate 2-bond couplings.

Spectroscopic Signature (The "Why")

For researchers utilizing this compound in NMR studies, the spectral complexity is higher than the unlabeled compound due to the active


C-

C and

C-

F couplings.
Predicted NMR Parameters

The following coupling constants are derived from high-resolution field analysis of fluoro-amino acids.

InteractionTypeNuclei InvolvedApprox. J-Value (Hz)Spectral Consequence
Direct C-F


C2 -

F
170 - 180Major doublet splitting of C2 signal.
Geminal C-F


C1 -

F
20 - 25Splitting of Carbonyl (C1) signal.
Geminal C-F


C3 -

F
15 - 20Splitting of Methylene (C3) signal.
Direct C-C


C1 -

C2
50 - 55Carbon backbone coupling.
Direct C-C


C2 -

C3
35 - 40Carbon backbone coupling.
Geminal H-F


H2 -

F
45 - 50Large splitting in Proton NMR.
Analytical Utility
  • 19F NMR: The fluorine signal will appear as a doublet of doublets of doublets (ddd) due to coupling with C2 (large), C1 (medium), and C3 (medium), overlaying the proton couplings. This unique multiplet pattern confirms the integrity of the carbon backbone.

  • 13C NMR: Unlike natural abundance samples, the 13C spectrum will show satellite-free, high-intensity multiplets for all three carbons, allowing for flux analysis in metabolic studies without long acquisition times.

Biogenic Origin & Synthesis

The primary relevance of this molecule lies in the catabolism of fluoropyrimidines.[3] Understanding this pathway is essential for interpreting pharmacokinetic data.

The DPD Pathway

The rate-limiting step in 5-FU clearance is mediated by Dihydropyrimidine Dehydrogenase (DPD).[4]

MetabolicPathway FU 5-Fluorouracil (5-FU) [1,2,3-13C3] DHFU Dihydro-5-fluorouracil (DHFU) FU->DHFU FU->DHFU DPD FUPA α-Fluoro-β-ureidopropionic acid (FUPA) DHFU->FUPA DHFU->FUPA DHP FBAL (R)-3-amino-2-fluoropropanoic acid (FBAL-13C3) FUPA->FBAL FUPA->FBAL BUP DPD DPD Enzyme (Rate Limiting) DHP Dihydropyrimidinase BUP β-Ureidopropionase

Figure 2: Catabolic pathway of 5-FU yielding the target metabolite. Deficiencies in DPD lead to 5-FU toxicity, making FBAL quantification a vital biomarker.

Synthetic Protocol (Chemo-Enzymatic)

For the production of the pure standard, a total chemical synthesis is preferred to ensure isotopic purity.

  • Precursor Selection: Start with

    
    -acrylic acid or 
    
    
    
    -uracil.
  • Fluorination: If starting from acrylic acid, electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) is performed on the silyl enol ether derivative.

  • Amination: Introduction of the nitrogen via a Gabriel synthesis or Curtius rearrangement equivalent.

  • Chiral Resolution: The racemic 13C-labeled product is resolved using Acylase I (Aspergillus melleus) , which selectively hydrolyzes the N-acetyl-(L) derivative, leaving the desired (R)-isomer (often designated as D-isomer in amino acid nomenclature context, though FBAL stereochemistry is specific) or by using chiral HPLC.

    • Note on Stereochemistry: In mammalian metabolism, the ring opening of (R)-dihydro-5-FU yields (R)-FBAL.

Handling & Stability

Storage Conditions
  • Temperature: -20°C (Long term). Hygroscopic solid.

  • Stability: Stable in aqueous solution at neutral pH for >24 hours.

  • Precautions: Avoid strong bases. The

    
    -proton is acidic due to the adjacent carbonyl and fluorine (inductive effect), making the C2 position susceptible to racemization via enolization at high pH (>10).
    
Preparation for Analysis
  • Solvent: D

    
    O (for NMR) or 0.1% Formic Acid in Water/Acetonitrile (for LC-MS).
    
  • Internal Standard Concentration: Typically spiked at 1-10 µM for plasma analysis.

References

  • PubChem. (2025).[5] 3-Amino-2-fluoropropanoic acid, (2R)- | C3H6FNO2.[1][6][5] National Library of Medicine.[5] [Link][5]

  • Heggie, G. D., et al. (1987). Metabolism of 5-fluorouracil to an N-cholyl-2-fluoro-beta-alanine conjugate. Proceedings of the National Academy of Sciences, 84(15), 5439-5443. [Link]

  • Zhang, X., et al. (2019). Biomonitoring Methods – 5‐Fluorouracil – Determination of α‐fluoro‐β‐alanine in urine by GC‐MS/MS. The MAK Collection for Occupational Health and Safety.[7] [Link]

Sources

13C labeled alpha-fluoro-beta-alanine properties

Technical Guide: 13C-Labeled -Fluoro- -Alanine (13C-F-BAL)

Executive Summary


-Fluoro-

-alanine (F-BAL)
1

13C-labeling of F-BAL (typically generated in situ from 13C-5-FU) transforms this molecule into a high-fidelity NMR probe. By exploiting the large scalar coupling (

1

Chemical & Physical Properties[2][3][4][5][6][7]

Structural Characteristics

F-BAL is a



PropertyValue / DescriptionNote
IUPAC Name 3-amino-2-fluoropropanoic acid
Molecular Formula C

H

FNO

Molecular Weight 107.08 g/mol Unlabeled
Chirality Racemic (in synthetic form)Enzymatic production yields specific enantiomers (typically R-isomer in mammals).[2]
Solubility High in H

O, DMSO
Amphoteric nature aids aqueous solubility.[1]
Acid-Base Properties (pKa)

The electron-withdrawing nature of the


  • pKa

    
     (COOH):  ~2.8 – 3.0 (Estimated; 
    
    
    -alanine is 3.6)
  • pKa

    
     (NH
    
    
    ):
    ~8.8 – 9.2 (Estimated;
    
    
    -alanine is 10.2)
NMR Spectral Signatures (The Diagnostic Standard)

The definitive identification of 13C-F-BAL relies on 19F NMR spectroscopy. The presence of the 13C label introduces a massive scalar coupling that is absent in natural abundance metabolites.[1]

  • 19F Chemical Shift (

    
    ): -167.0 to -169.0 ppm  (relative to CFCl
    
    
    ).
    • Note: Shifts may vary slightly based on pH and solvent (e.g., D

      
      O vs. plasma).[1]
      
  • Scalar Coupling (

    
    ): ~160 – 180 Hz .[1]
    
    • This large doublet splitting is the "fingerprint" of the 13C-F bond.

  • Proton Coupling (

    
    ):  ~40 – 60 Hz.[1]
    
    • In non-decoupled spectra, the signal appears as a complex multiplet (doublet of triplets or similar) due to coupling with the

      
      -proton and 
      
      
      -protons.

Metabolic Pathway & Synthesis

Biosynthetic Production (In Vivo/In Vitro)

The primary source of 13C-F-BAL for research is the enzymatic catabolism of [2-13C]-5-Fluorouracil . This pathway is rate-limited by DPD.

Pathway Logic:

  • Reduction: 5-FU is reduced by DPD (Dihydropyrimidine dehydrogenase) to Dihydrofluorouracil (DHFU).[1]

  • Ring Opening: DHFU is hydrolyzed by DHP (Dihydropyrimidinase) to

    
    -fluoro-
    
    
    -ureidopropionic acid (FUPA).
  • Cleavage: FUPA is cleaved by

    
    -UP  (
    
    
    -ureidopropionase) to form F-BAL , CO
    
    
    , and NH
    
    
    .
Chemical Synthesis

While enzymatic production is common for metabolic studies, chemical synthesis is used for producing standards.[1]

  • Method: Fluorination of protected

    
    -alanine derivatives using electrophilic fluorinating agents (e.g., NFSI or Selectfluor) followed by deprotection.[1]
    
  • Challenge: Controlling enantioselectivity is difficult chemically; enzymatic pathways are stereoselective.[1]

Biological Impact: Neurotoxicity

F-BAL is the primary driver of 5-FU induced neurotoxicity.

  • Mechanism: F-BAL is structurally similar to

    
    -aminobutyric acid (GABA) and 
    
    
    -alanine. It can disrupt the Krebs cycle by inhibiting aconitase (via conversion to fluorocitrate, though this is more prominent for fluoroacetate) and interfere with neurotransmitter systems.[1]
  • Pathology:

    • Myelin Vacuolation: F-BAL causes splitting of the myelin intraperiod line, leading to vacuole formation in the cerebellum and white matter.

    • Excitotoxicity: Direct injury to myelinated fibers, leading to "softening" and necrosis in the CNS.[1]

Visualization: 5-FU Catabolic Pathway

5FU_CatabolismFUPAα-fluoro-β-ureidopropionic acid(FUPA)FBALFBALFUPA->FBAL+ CO2 + NH3DHPDihydropyrimidinaseDHP->FUPABUPβ-ureidopropionaseBUP->FBALDPDDPDDHFUDHFUDPD->DHFUDHFU->FUPATOXNeurotoxicity(Myelin Damage)FBAL->TOXAccumulation

Caption: The catabolic cascade of 5-FU. DPD is the rate-limiting step. F-BAL accumulation leads to neurotoxic outcomes.

Experimental Protocol: 19F NMR Detection

This protocol is designed for detecting 13C-F-BAL in urine or plasma. The use of 13C-labeling allows for the application of spin-echo sequences that can suppress non-coupled signals if necessary, or simply allow for positive identification via J-coupling.

Sample Preparation
  • Collection: Collect urine or plasma at time points

    
     to 
    
    
    post-administration of 13C-5-FU.
  • Quenching: Immediately freeze samples at -80°C to stop enzymatic activity.

  • NMR Prep:

    • Thaw sample on ice.[1]

    • Mix 500

      
      L of biofluid with 100 
      
      
      L of D
      
      
      O
      (provides lock signal).
    • Add internal standard: Trifluoroacetic acid (TFA) or 5-fluorocytosine (5-FC) (known concentration) for quantification.

    • Optional: Add EDTA to chelate paramagnetic ions that broaden lines.[1]

    • Transfer to 5mm NMR tube.[1]

NMR Acquisition Parameters
  • Instrument: 400 MHz (or higher) spectrometer with a 19F-tunable probe.

  • Pulse Sequence: zg (standard 1D) or invgate (inverse gated decoupling) for quantitative results.[1]

  • Frequency: ~376 MHz (for 19F).[1]

  • Spectral Width: 200 ppm (sufficient to cover -50 to -250 ppm).

  • Relaxation Delay (D1): > 3 seconds (F-BAL has a relatively long T1; ensure full relaxation for quantification).

  • Scans (NS): 128 – 512 (depending on concentration).[1]

Data Processing & Analysis
  • Referencing: Set CFCl

    
     to 0 ppm (or reference to internal TFA at -76.5 ppm).
    
  • Peak Picking: Look for the F-BAL signal at -167 ppm .

  • J-Coupling Verification:

    • Unlabeled F-BAL: Appears as a multiplet (due to H-F coupling) or a singlet (if proton-decoupled).

    • 13C-Labeled F-BAL: Appears as a doublet (or doublet of multiplets) with a splitting of ~160-180 Hz .

  • Quantification: Integrate the F-BAL doublet relative to the internal standard.

References

  • Malet-Martino, M. C., et al. (1988).[1][3][4] 19F NMR spectrometry evidence for bile acid conjugates of alpha-fluoro-beta-alanine as the main biliary metabolites of antineoplastic fluoropyrimidines in humans. Drug Metabolism and Disposition.[1][3][4][5] Link

  • Okeda, R., et al. (1990).[1] Experimental neurotoxicity of 5-fluorouracil and its derivatives is due to poisoning by the monofluorinated organic metabolites, monofluoroacetic acid and alpha-fluoro-beta-alanine. Acta Neuropathologica. Link

  • Krems, B., et al. (1995).[1] 19F-[1H] nuclear Overhauser effect and proton decoupling of 5-fluorouracil and alpha-fluoro-beta-alanine. Journal of Magnetic Resonance, Series B. Link

  • Hull, W. E., et al. (1988).[1] Metabolites of 5-fluorouracil in plasma and urine... monitored by 19F nuclear magnetic resonance spectroscopy. Cancer Research.[1][6] Link

  • PubChem. (2024).[1] Alpha-Fluoro-beta-alanine Compound Summary. National Library of Medicine.[1] Link

Precision Quantitation of 5-Fluorouracil and Catabolites

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Stable Isotope Dilution LC-MS/MS

Executive Summary

5-Fluorouracil (5-FU) remains the backbone of chemotherapy for colorectal, breast, and head and neck cancers. However, its narrow therapeutic index and non-linear pharmacokinetics result in severe toxicity (e.g., neutropenia, neurotoxicity) in 10–30% of patients. The vast majority (>80%) of 5-FU is eliminated via catabolism, primarily driven by dihydropyrimidine dehydrogenase (DPD).[1][2][3]

Accurate measurement of 5-FU and its catabolites—Dihydrofluorouracil (DHFU),


-Fluoro-

-ureidopropionic acid (FUPA), and

-Fluoro-

-alanine (FBAL)—is critical for metabolic flux analysis, DPD deficiency screening, and therapeutic drug monitoring (TDM).

This guide details the technical requirements for quantifying these analytes using Stable Isotope Dilution LC-MS/MS , emphasizing the necessity of isotopically labeled internal standards to overcome severe matrix effects inherent to these polar compounds.

The Metabolic Landscape: From Activation to Elimination

Understanding the catabolic cascade is the prerequisite for valid assay design. The catabolism of 5-FU occurs primarily in the liver through three sequential enzymatic steps.

1.1 The Catabolic Pathway[1][4]
  • Reduction (Rate-Limiting): 5-FU is reduced to DHFU by DPD (Dihydropyrimidine dehydrogenase).[4][5] This is the critical bottleneck; DPD deficiency leads to accumulation of toxic 5-FU.

  • Ring Opening: DHFU is hydrolyzed to FUPA by DHP (Dihydropyrimidinase).[1][3]

  • Degradation: FUPA is cleaved to FBAL by UPB1 (

    
    -ureidopropionase).[1] FBAL is the major urinary metabolite.
    

Note on Toxicity: While 5-FU causes myelosuppression, FBAL has been implicated in neurotoxicity, potentially via further metabolism to fluorocitrate, which inhibits the Krebs cycle (aconibase).

1.2 Pathway Visualization

G cluster_legend Enzyme Key FU 5-Fluorouracil (5-FU) DHFU Dihydrofluorouracil (DHFU) (Unstable in Plasma) FU->DHFU  DPD (Rate Limiting)   FUPA Fluoro-beta-ureidopropionic acid (FUPA) DHFU->FUPA  DHP   FBAL Fluoro-beta-alanine (FBAL) (Neurotoxicity Marker) FUPA->FBAL  UPB1   key DPD: Dihydropyrimidine dehydrogenase DHP: Dihydropyrimidinase UPB1: Beta-ureidopropionase

Figure 1: The sequential catabolism of 5-FU.[1][2][3][4][5][6][7][8] DPD activity dictates the clearance rate of the parent drug.

The Role of Stable Isotopes in Quantitation

5-FU and its catabolites are small, highly polar molecules.[9] In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), they suffer from two major analytical challenges:

  • Ion Suppression: Co-eluting phospholipids and salts in plasma/urine suppress the ionization signal.

  • Retention Issues: They interact poorly with standard C18 columns, often eluting in the void volume where matrix interference is highest.

2.1 Why Stable Isotopes are Non-Negotiable

Using a structural analog (e.g., Chlorouracil) as an Internal Standard (IS) is insufficient for modern regulatory standards. Only a stable isotope-labeled IS co-elutes exactly with the analyte, experiencing the exact same matrix suppression and ionization efficiency.

Recommendation: Use Carbon-13 (


C) or Nitrogen-15 (

N) labels.
  • Avoid Deuterium (

    
    H) if possible:  Deuterium on exchangeable protons (N-H, O-H) can swap with solvent protons, causing signal loss. Furthermore, deuterated compounds can exhibit slight chromatographic shifts (isotope effect) relative to the analyte, separating them from the suppression zone they are meant to correct.
    
2.2 Recommended Isotopes
AnalyteRecommended Internal StandardRationale
5-FU

C,

N

-5-FU
High stability; +3 Da mass shift avoids crosstalk.
DHFU

C,

N

-DHFU
Matches the instability profile of the analyte during extraction.
FBAL

C

-FBAL or

N-FBAL
Essential for correcting severe matrix effects in urine.
Analytical Methodologies: The "Gold Standard" Protocol

The following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) , which is superior to Reverse Phase (C18) for retaining these polar catabolites.

3.1 Sample Preparation (Protein Precipitation)

Liquid-Liquid Extraction (LLE) is difficult due to the high polarity of FBAL. Protein Precipitation (PP) is preferred.

  • Thawing: Thaw plasma samples on ice (critical: DHFU degrades at RT).

  • Aliquot: Transfer 50

    
    L of plasma to a polypropylene tube.
    
  • IS Addition: Add 10

    
    L of Internal Standard Mix (e.g., 
    
    
    
    N
    
    
    -5-FU,
    
    
    N-FBAL at 500 ng/mL).
  • Precipitation: Add 200

    
    L of cold Acetonitrile  (containing 0.1% Formic Acid to stabilize DHFU).
    
  • Vortex/Spin: Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.

  • Transfer: Transfer supernatant to a glass vial. Do not evaporate to dryness if using HILIC (reconstitution in water ruins peak shape). Dilute with Acetonitrile if necessary to match initial mobile phase.

3.2 LC-MS/MS Conditions
  • Column: Amide-HILIC or Zwitterionic-HILIC (e.g., 2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH aids ionization of FBAL).

  • Mobile Phase B: Acetonitrile.[10]

  • Ionization: Negative Electrospray Ionization (ESI-). 5-FU and metabolites are acidic (uracil ring/carboxylic acid).

3.3 MRM Transitions (Quantitation)
AnalytePrecursor (

)
Product (

)
Collision Energy (V)
5-FU 129.042.1-22

N

-5-FU (IS)
131.044.1-22
DHFU 131.088.0-15
FBAL 106.042.0-18

C

-FBAL (IS)
109.045.0-18

Note: DHFU (131) and


N

-5-FU (131) are isobaric. They MUST be chromatographically separated. HILIC achieves this separation.
3.4 Workflow Diagram

Workflow Sample Plasma/Urine (On Ice) IS_Add Add Stable Isotope IS (13C/15N) Sample->IS_Add Prep Protein Precipitation (Cold ACN + 0.1% FA) IS_Add->Prep LC HILIC Separation (Amide Column, pH 9) Prep->LC MS MS/MS Detection (ESI Negative Mode) LC->MS

Figure 2: Optimized LC-MS/MS workflow for polar fluoropyrimidines.

Applications in Drug Development & Clinical Practice
4.1 DPD Deficiency Screening

While genotyping (DPYD alleles) is common, it does not always predict phenotype. Phenotyping via catabolites provides a functional readout.

  • Method: Measure the ratio of endogenous Uracil (U) to Dihydrouracil (DHU).

  • Relevance: High U/DHU ratio indicates low DPD activity. This same method applies to 5-FU/DHFU ratios during therapy.

4.2 Therapeutic Drug Monitoring (TDM)

Standard BSA-based dosing results in therapeutic 5-FU levels in only ~20-30% of patients.

  • Target: 5-FU AUC of 20–30 mg·h/L.

  • Protocol: Measure steady-state plasma 5-FU using the isotope dilution method described above. Adjust dose to hit target AUC.

  • Impact: TDM has been shown to significantly improve objective response rates and reduce Grade 3/4 toxicity [1, 2].[11]

4.3 Investigating Neurotoxicity

If a patient exhibits encephalopathy during 5-FU treatment, quantify FBAL levels.

  • Mechanism: FBAL accumulation correlates with neurotoxicity.

  • Action: High FBAL suggests rapid catabolism (high DPD activity) or renal accumulation, necessitating dose reduction or switching to non-fluoropyrimidine alternatives.

References
  • Gamelin, E., et al. (2008).[11] Individual fluorouracil dose adjustment based on pharmacokinetic follow-up compared with conventional dosage: results of a multicenter randomized trial of the ATP 5-FU. Journal of Clinical Oncology, 26(13), 2099-2105. Link

  • Beumer, J. H., et al. (2019). DPYD and Fluorouracil-Based Chemotherapy: Mini Review and Case Report. Pharmaceutics, 11(5), 223. Link

  • Marangon, E., et al. (2008). Rapid and sensitive LC–MS/MS method for the determination of 5-fluorouracil and its major metabolite 5-fluoro-5,6-dihydrouracil in human plasma. Journal of Chromatography B, 873(1), 117-122. Link

  • Van Kuilenburg, A. B., et al. (2002). Lethal outcome of a patient with a complete dihydropyrimidine dehydrogenase (DPD) deficiency after administration of 5-fluorouracil. Gut, 50(5), 748-750. Link

  • Pisano, R., et al. (2011). HILIC-MS/MS determination of 5-fluorouracil and its metabolites in plasma and urine. Journal of Pharmaceutical and Biomedical Analysis, 55(1), 126-133. Link

Sources

(R)-FBAL 13C3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (R)-FBAL


C

in 5-Fluorouracil Pharmacokinetics

-Fluoro-

-alanine-

C

[1]

Executive Summary

(R)-


-Fluoro-

-alanine (FBAL) is the terminal, inactive catabolite of the fluoropyrimidine antimetabolite 5-Fluorouracil (5-FU).[1][2] The quantification of FBAL in biological matrices is the gold standard for assessing Dihydropyrimidine Dehydrogenase (DPD) activity, the rate-limiting enzyme in 5-FU detoxification.

This technical guide profiles the stable isotope-labeled internal standard, (R)-FBAL


C

(also referred to as

-Fluoro-

-alanine-

C

).[1] While the biological metabolite is stereospecific ((R)-enantiomer), the internal standard utilized in mass spectrometry is often the

C

-labeled racemate, which provides identical ionization and retention characteristics in achiral chromatographic environments.

Part 1: Physicochemical Identity & Core Data[1]

The accurate mass shift provided by the


C

labeling (+3.0 Da) is critical for avoiding isotopic overlap with the natural M+2 isotopes of the analyte, ensuring high-sensitivity quantification in complex plasma or urine matrices.
Table 1: Chemical Specification
ParameterDataTechnical Note
Compound Name

-Fluoro-

-alanine-

C

Also: 3-Amino-2-fluoropropanoic acid-

C

CAS Number 1246819-54-4 Specific to the

C

labeled form [1].[1][3][4]
Unlabeled CAS 3821-81-6Generic CAS for unlabeled

-Fluoro-

-alanine.[1][3][5]
Molecular Formula

C

H

FNO

All three carbon atoms are replaced with stable isotope

C.
Molecular Weight 110.06 g/mol Unlabeled MW is ~107.08 g/mol .
Exact Mass 110.0586Monoisotopic mass for MS precursor selection.
Stereochemistry Racemic (Standard) / (R)- (Biological)Biological FBAL is the (R)-enantiomer; commercial IS is typically racemic.
Solubility Water, MethanolHighly polar; requires HILIC or specialized RP conditions.

Part 2: Metabolic Context (The 5-FU Pathway)[1][2]

Understanding the origin of FBAL is essential for interpreting pharmacokinetic data. Approximately 80-85% of an administered 5-FU dose is catabolized rapidly by DPD in the liver.[2] A deficiency in this pathway leads to severe, potentially fatal 5-FU toxicity.[1]

Mechanism:

  • Reduction: 5-FU is reduced by DPD to Dihydrofluorouracil (DHFU).[1]

  • Ring Opening: Dihydropyrimidinase (DHP) opens the ring to form Fluoro-ureidopropionic acid (FUPA).[1]

  • Terminal Cleavage:

    
    -Ureidopropionase (
    
    
    
    -UP) cleaves FUPA to yield FBAL , Ammonia, and CO
    
    
    .[1]

The following diagram illustrates this catabolic cascade and the point of measurement.

G FU 5-Fluorouracil (5-FU) (Prodrug/Active) DHFU Dihydrofluorouracil (DHFU) FU->DHFU Reduction FUPA Fluoro-ureidopropionic acid (FUPA) DHFU->FUPA Ring Opening FBAL (R)-FBAL (Target Analyte) FUPA->FBAL Cleavage DPD Enzyme: DPD (Rate Limiting) DPD->FU Catalyzes DHP Enzyme: DHP DHP->DHFU Catalyzes BUP Enzyme: Beta-UP BUP->FUPA Catalyzes

Figure 1: The catabolic pathway of 5-Fluorouracil yielding the terminal metabolite (R)-FBAL.[2] DPD deficiency blocks the first step, preventing FBAL formation.

Part 3: Analytical Application (LC-MS/MS)

The primary application of FBAL


C

is as an Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Why C over Deuterium ( H)?
  • Stability: Carbon-13 is part of the backbone, eliminating the risk of deuterium exchange (H/D exchange) in acidic mobile phases.

  • Retention Time Matching: Deuterated compounds often exhibit a slight retention time shift (the "isotope effect") compared to the analyte.

    
    C-labeled analogs co-elute perfectly with the unlabeled analyte, ensuring they experience the exact same matrix suppression/enhancement effects at the electrospray source [2].
    
Workflow Logic

The protocol relies on Isotope Dilution Mass Spectrometry (IDMS) . A known amount of FBAL


C

is spiked into the patient sample before any processing. This self-validates the method: any loss of analyte during extraction is mirrored by the loss of the IS, correcting the final calculated concentration.

Workflow Sample Patient Plasma (Contains FBAL) Spike Spike IS: FBAL 13C3 Sample->Spike 10 µL Prep Protein Precipitation (MeOH/AcN) Spike->Prep Mix Centrifuge Centrifugation (14,000 x g) Prep->Centrifuge LC HILIC Separation (Polar Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS

Figure 2: Analytical workflow for FBAL quantification using Isotope Dilution.

Part 4: Experimental Protocol (Self-Validating)

Objective: Quantify FBAL in human plasma using FBAL


C

as the internal standard.

Reagents:

  • Analyte: (R)-FBAL (Unlabeled).

  • Internal Standard:

    
    -Fluoro-
    
    
    
    -alanine-
    
    
    C
    
    
    (CAS 1246819-54-4).[1][4]
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

Step-by-Step Methodology:

  • Stock Preparation:

    • Dissolve FBAL

      
      C
      
      
      
      in water to create a 1 mg/mL stock solution.
    • Prepare a Working IS Solution at 1,000 ng/mL in methanol.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of patient plasma into a 1.5 mL centrifuge tube.

    • Add 10 µL of Working IS Solution (FBAL

      
      C
      
      
      
      ). Critical Step: This locks the ratio of Analyte:IS.
    • Add 200 µL of cold Acetonitrile (precipitation agent).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Parameters:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters Atlantis HILIC Silica or similar) is required due to FBAL's high polarity. C18 columns often fail to retain FBAL.[1]

    • MRM Transitions (Negative Mode - ESI):

      • Analyte (FBAL):

        
         (Quantifier).
        
      • IS (FBAL

        
        C
        
        
        
        ):
        
        
        (Quantifier). Note the +3 mass shift.
  • Data Analysis:

    • Calculate the Area Ratio:

      
      .
      
    • Quantify against a calibration curve prepared in blank plasma.[1]

References

  • Santa Cruz Biotechnology.

    
    -Fluoro-
    
    
    
    -alanine-
    
    
    C
    
    
    Product Data. CAS 1246819-54-4.[1][3][4][6] Link
  • Alsante, K. M., et al. (2001). "The use of stable isotopes in pharmaceutical research." Advanced Drug Delivery Reviews. Link

  • Heggie, G. D., et al. (1987).[2] "Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile." Cancer Research.[1][7] Link

  • Cambridge Isotope Laboratories. "Stable Isotope-Labeled Standards for Metabolic Profiling." Link

Sources

Methodological & Application

Application Note: Metabolic Flux Analysis of Fluoropyrimidine Catabolism using 13C3-FBAL

Author: BenchChem Technical Support Team. Date: February 2026


-Fluoro-

-alanine) Audience: Researchers, Scientists, and Drug Development Professionals Author: Senior Application Scientist, Metabolic Profiling Division

Executive Summary & Scientific Rationale

Metabolic Flux Analysis (MFA) in the context of fluoropyrimidine drugs (e.g., 5-Fluorouracil [5-FU], Capecitabine) is critical for distinguishing between therapeutic efficacy and systemic toxicity. The primary catabolite of 5-FU is


-Fluoro-

-alanine (FBAL)
. While historically viewed as a waste product, FBAL flux is now understood to be a determinant of neurotoxicity and cardiotoxicity via downstream conversion to fluorocitrate.

This protocol details the application of


-FBAL  in two distinct, high-value workflows for drug development:
  • As a Quantifier (Internal Standard): For absolute flux quantification of Dihydropyrimidine Dehydrogenase (DPD) activity using Isotope Dilution Mass Spectrometry (IDMS).

  • As a Tracer (Substrate): For mapping the "toxic flux" of FBAL into the TCA cycle (via fluoroacetate/fluorocitrate), a mechanism implicated in chemotherapy-induced encephalopathy.

The "Self-Validating" Principle

This protocol utilizes a ratios-metric approach . By employing


-FBAL (fully labeled carbon backbone) alongside unlabeled drug treatments, the system self-corrects for ionization suppression and extraction efficiency variations in LC-MS/MS, ensuring data integrity without reliance on external calibration curves alone.

Biological Context & Pathway Logic

The catabolism of 5-FU follows the reductive pyrimidine pathway. The rate-limiting step is mediated by DPD.

  • Step 1 (Clearance): 5-FU

    
     Dihydro-5-fluorouracil (DHFU).
    
  • Step 2 (Hydrolysis): DHFU

    
     Fluoro-ureidopropionic acid (FUPA).
    
  • Step 3 (End-product?): FUPA

    
    FBAL .
    
  • Step 4 (Toxicity Branch): FBAL

    
     Fluoroacetaldehyde 
    
    
    
    Fluoroacetate
    
    
    Fluorocitrate (Aconitase Inhibitor).

The flux through Step 4 is low but physiologically devastating. Using


-FBAL allows precise tracking of this specific sub-pathway.
Pathway Visualization (Graphviz)

G cluster_legend Legend FiveFU 5-Fluorouracil (5-FU) DHFU Dihydro-5-fluorouracil (DHFU) FiveFU->DHFU Reduction DPD Enz: DPD FiveFU->DPD FUPA Fluoro-ureidopropionic acid (FUPA) DHFU->FUPA Hydrolysis DHP Enz: DHP DHFU->DHP FBAL FBAL (alpha-Fluoro-beta-alanine) FUPA->FBAL Decarb UPB1 Enz: UPB1 FUPA->UPB1 FAC Fluoroacetate FBAL->FAC Toxic Branch (Transamination) ABAT Enz: ABAT/VAT FBAL->ABAT FCit Fluorocitrate (TCA Block) FAC->FCit Lethal Synthesis DPD->DHFU DHP->FUPA UPB1->FBAL ABAT->FAC key1 Standard Clearance key2 Toxic Activation

Figure 1: The Fluoropyrimidine Catabolic Pathway. The transition from FBAL to Fluorocitrate represents the "Lethal Synthesis" pathway tracked by 13C3-FBAL.

Experimental Design & Materials

Reagents and Standards
ReagentSpecificationPurpose
Tracer/Standard

-Fluoro-

-alanine-

Internal Standard (Workflow A) or Tracer (Workflow B).
Precursor 5-Fluorouracil (unlabeled)Substrate for DPD flux generation.
LC-MS Solvent A 10mM Ammonium Acetate, pH 9.0HILIC Mobile Phase (Aqueous).
LC-MS Solvent B Acetonitrile (LC-MS grade)HILIC Mobile Phase (Organic).
Derivatization Dansyl Chloride (Optional)Increases sensitivity for amino-acid-like FBAL.
Workflow Selection
  • Workflow A (PK/Flux Quantification): Cells/Animals treated with 5-FU. Lysates spiked with defined

    
    -FBAL concentration. Goal: Measure rate of 5-FU 
    
    
    
    FBAL.
  • Workflow B (Toxicodynamics): Cells treated directly with

    
    -FBAL. Goal: Measure rate of FBAL 
    
    
    
    
    
    -Fluorocitrate.

Detailed Protocol: Workflow A (Flux Quantification via IDMS)

This workflow is the industry standard for assessing DPD deficiency or upregulation in tumor models.

Step 1: Sample Preparation (Cell Culture)
  • Seed cancer cells (e.g., HCT116, colorectal) in 6-well plates (

    
     cells/well).
    
  • Treat with 50

    
    M 5-FU  for time points: 0, 1, 2, 4, 8, 24 hours.
    
  • Quenching: Aspirate media rapidly. Wash 1x with ice-cold PBS.

  • Metabolism Quench: Add 500

    
    L 80% Methanol/Water (-80°C)  directly to the plate.
    
  • Internal Standard Spike (Critical): Immediately add 100 pmol of

    
    -FBAL  to the quenching solution on the plate.
    
    • Why here? Adding the IS before scraping/extraction corrects for recovery losses during the physical extraction process.

Step 2: Extraction
  • Scrape cells and transfer to Eppendorf tubes.

  • Vortex vigorously for 30 seconds.

  • Freeze-thaw cycle (Liquid

    
    
    
    
    
    37°C bath) x 2 to lyse membranes.
  • Centrifuge at 15,000 x g for 15 min at 4°C.

  • Transfer supernatant to a new vial. Evaporate to dryness under

    
     stream (or SpeedVac).
    
  • Reconstitute in 50

    
    L Acetonitrile:Water (90:10) .
    
Step 3: LC-MS/MS Analysis (HILIC Mode)

FBAL is highly polar and retains poorly on C18. HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory.

  • Column: Waters BEH Amide or SeQuant ZIC-pHILIC (

    
     mm, 1.7 
    
    
    
    m).
  • Mobile Phase:

    • A: 10 mM Ammonium Acetate, pH 9.0 (High pH aids FBAL deprotonation).

    • B: Acetonitrile.

  • Gradient: 90% B to 40% B over 10 mins.

  • MS Detection (Negative Mode):

    • Analyte (FBAL): MRM Transition

      
       (Loss of CO2 + HF).
      
    • Standard (

      
      -FBAL):  MRM Transition 
      
      
      
      (Mass shift +3).
Step 4: Flux Calculation

The flux (


) is calculated not by absolute area, but by the isotope ratio response.


Plot


 vs. Time. The slope of the linear phase represents the DPD Flux (

)
.

Detailed Protocol: Workflow B (FBAL Toxicity Tracing)

This advanced protocol determines if FBAL is being "reactivated" into toxic fluorocitrate.

Step 1: Tracer Incubation
  • Use hepatocytes or cardiomyocytes (toxicity targets).

  • Media: Glucose-free DMEM supplemented with 10 mM Galactose (forces mitochondrial respiration, enhancing sensitivity to TCA toxins).

  • Add 200

    
    M 
    
    
    
    -FBAL
    to the media.
  • Incubate for 24 - 48 hours.

Step 2: Targeted Metabolomics

Follow extraction as above, but do not spike with 13C3-FBAL (it is the analyte now). Spike with


-Citrate  as an internal standard for the TCA cycle.
Step 3: Detection of Downstream Metabolites

Monitor for the incorporation of the 13C label into the TCA cycle.

  • Target 1:

    
    -Fluoroacetate:  (FBAL loses C1 carboxyl during transamination/decarboxylation, retaining 2 labeled carbons).
    
  • Target 2:

    
    -Fluorocitrate:  (Condensation of 
    
    
    
    -Fluoroacetyl-CoA + Oxaloacetate).
    • Note: Fluorocitrate accumulation will be accompanied by a massive buildup of Citrate (due to Aconitase block).

Data Interpretation & Troubleshooting

Summary of Expected Results
ObservationWorkflow A (5-FU Flux)Workflow B (Toxicity)
High Flux Rapid clearance of 5-FU. Risk of chemo-resistance.High conversion to Fluorocitrate. High toxicity risk.
Low Flux DPD Deficiency. High risk of 5-FU toxicity.Low toxicity. Safe excretion of FBAL.
Troubleshooting Guide
  • Issue: Poor retention of FBAL on LC-MS.

    • Solution: Increase pH of Mobile Phase A to 9.0. FBAL is amphoteric; high pH ensures it is anionic and interacts with HILIC amide phases.

  • Issue: Signal Suppression.

    • Solution: The 13C3-FBAL Internal Standard (Workflow A) automatically corrects for this. If suppression >50%, dilute sample 1:5.

  • Issue: Distinguishing FBAL from

    
    -alanine.
    
    • Solution: FBAL has a unique mass (107 Da vs 89 Da). However, ensure chromatographic separation from endogenous isomers using the HILIC gradient.

References

  • Review of Fluoropyrimidine Catabolism

    • Heggie, G. D., et al. "Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile." Cancer Research 47.8 (1987): 2203-2206.
  • FBAL and Neurotoxicity Mechanism

    • Okeda, R., et al. "The pathogenesis of 5-fluorouracil-induced encephalopathy in dogs: The role of fluoro-beta-alanine.
  • 13C-MFA Methodology Standards

    • Antoniewicz, M. R.[1] "A guide to 13C metabolic flux analysis for the cancer biologist." Experimental & Molecular Medicine 50.4 (2018): 1-13.

  • LC-MS Analysis of FBAL

    • Lennard, L., et al. "Measurement of 5-fluorouracil and its catabolites in plasma by high-performance liquid chromatography-mass spectrometry.
  • Isotope Dilution Mass Spectrometry (IDMS)

    • Stokvis, E., et al. "Stable isotope dilution liquid chromatography-mass spectrometry for the quantitative determination of 5-fluorouracil and its catabolites." Journal of Mass Spectrometry 39.10 (2004).

Sources

Precision Tracking of Metabolic Flux: LC-MS/MS Method Development for 13C-Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the development of a robust LC-MS/MS method for the analysis of 13C-labeled amino acids, a critical component of Metabolic Flux Analysis (MFA). Unlike standard quantitation, MFA requires the resolution of mass isotopomers (isotopologues) to trace the flow of carbon from labeled substrates (e.g., 13C-Glucose) into intracellular pools. This protocol utilizes ZIC-pHILIC chromatography for superior polar metabolite retention and outlines a Dynamic MRM strategy capable of distinguishing isotopic enrichment patterns.

Introduction: The Shift from Pool Size to Flux

Static measurements of metabolite concentration ("pool size") often fail to reveal the dynamic activity of a pathway. A high concentration of glutamate, for instance, could result from high production or blocked consumption.

13C-Metabolic Flux Analysis (13C-MFA) resolves this by introducing a stable isotope tracer. As the 13C atoms traverse the metabolic network, they create distinct "fingerprints" (isotopologues) in downstream amino acids. The distribution of these isotopologues (Mass Isotopomer Distribution, MID) allows for the mathematical reconstruction of intracellular reaction rates.

Core Challenges in Method Development
  • Chromatographic Retention: Amino acids are highly polar; standard C18 columns often fail to retain them, causing ion suppression at the void volume.

  • Isotopologue Resolution: The MS method must detect not just the monoisotopic mass (

    
    ), but the entire envelope of labeled states (
    
    
    
    ).
  • Natural Abundance Interference: Biological carbon naturally contains ~1.1% 13C. This background noise must be mathematically subtracted to determine true tracer enrichment.

Experimental Workflow

The following diagram outlines the critical path from sample generation to flux calculation.

MFA_Workflow Substrate 13C-Tracer (e.g., U-13C Glucose) Culture Cell Culture (Steady State) Substrate->Culture Incubation Quench Quenching & Extraction (-80°C MeOH/ACN) Culture->Quench Rapid Stop LC LC Separation (ZIC-pHILIC) Quench->LC Inject MS MS/MS Detection (Isotopologue MRMs) LC->MS ESI(+) Data Data Processing (Natural Abundance Correction) MS->Data Raw Areas

Figure 1: End-to-end workflow for 13C-MFA. Critical control points are the quenching step (to stop metabolism instantly) and the MS detection of all isotopologues.

Protocol 1: Sample Preparation (Metabolism Quenching)

Rationale: Metabolic turnover occurs in seconds. Traditional harvesting (trypsinization, washing) distorts the flux data. This protocol uses cold solvent extraction to instantly arrest enzymatic activity.

Reagents:

  • Extraction Solvent: 50% Acetonitrile / 30% Methanol / 20% Water (pre-chilled to -80°C).

  • Internal Standard: U-13C, U-15N Amino Acid Mix (Cambridge Isotope Laboratories) - Optional but recommended for absolute quantitation, though not strictly required for MID ratios.

Procedure:

  • Rapid Quench: Place cell culture plate on a bed of dry ice. Quickly aspirate media.

  • Wash: Immediately wash once with ice-cold saline (0.9% NaCl) to remove extracellular tracer. Do this in <10 seconds.

  • Lysis: Add 500 µL of -80°C Extraction Solvent . Scrape cells immediately.[1]

  • Extraction: Transfer slurry to a microcentrifuge tube. Vortex vigorously for 1 min.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant: Transfer supernatant to a fresh vial.

  • Dry Down (Optional): If sensitivity is low, dry under nitrogen and reconstitute in 50 µL of 60:40 ACN:Water.

Protocol 2: LC Separation (ZIC-pHILIC)

Rationale: Zwitterionic Polymer HILIC (ZIC-pHILIC) at high pH is the gold standard for amino acids. The high pH (9.0) deprotonates acidic amino acids, improving their peak shape, while the zwitterionic phase retains polar analytes away from the solvent front.

LC Parameters:

  • Column: Merck SeQuant® ZIC-pHILIC (150 x 2.1 mm, 5 µm).

  • Mobile Phase A: 20 mM Ammonium Carbonate in Water, pH 9.0 (Adjust with NH4OH).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.15 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2–5 µL.

Gradient Table:

Time (min) % B (Organic) State
0.0 80 Initial Hold
2.0 80 Start Gradient
18.0 20 Elution
20.0 20 Wash
20.1 80 Re-equilibration

| 30.0 | 80 | End |

Protocol 3: MS/MS Strategy for Isotopologues

Rationale: In standard PK studies, you monitor only the Q1 (Parent) -> Q3 (Fragment) transition. In MFA, you must monitor the transition for every possible labeled state .

The "Shift" Logic

If a metabolite has


 carbons, and you use a U-13C tracer, the mass can shift by 

Da for every incorporated carbon.
  • Q1 Shift:

    
    
    
  • Q3 Shift: Depends on the fragment!

    • Scenario A (Backbone Retention): If the fragment contains all carbons of the parent, Q3 shifts exactly as Q1.

    • Scenario B (Loss of Carbon): If the fragmentation involves the loss of a carboxyl group (CO2), and that group is labeled, the fragment will not show the mass shift corresponding to that lost carbon.

Example: Alanine (C3H7NO2)

  • Monoisotopic (Unlabeled): Q1 = 90.05 (

    
    ) -> Q3 = 44.05 (Loss of HCOOH, fragment retains 2 carbons).
    
  • Fully Labeled (U-13C): Q1 = 93.05 (+3 Da).

    • The fragment (originally 44) contains 2 carbons (C2H6N+).

    • Therefore, the fragment shifts by +2 Da.

    • Transition: 93.05 -> 46.05.

Master MRM Table (Representative)

Note: Collision Energies (CE) must be optimized for your specific instrument.

Amino AcidFormula (Neutral)Label StateQ1 (m/z)Q3 (m/z)Fragment Logic
Alanine C3H7NO2M+090.144.1C2 Backbone
M+191.145.1(Assumes label on C2 fragment)
M+292.146.1
M+3 (Full)93.146.1Fragment only has 2 carbons
Glutamine C5H10N2O3M+0147.184.1Loss of NH3 + COOH
M+5 (Full)152.188.1Fragment retains 4 carbons
Glutamate C5H9NO4M+0148.184.1Loss of H2O + COOH
M+5 (Full)153.188.1Fragment retains 4 carbons

Crucial Setup Step: You must create a method that cycles through M+0 to M+n for every amino acid of interest. For Glutamate (5 carbons), you need 6 transitions (M0, M1, M2, M3, M4, M5).

Data Analysis & Correction

Raw peak areas are insufficient because they include natural isotopes (e.g., natural 1.1% 13C abundance).

Correction Workflow:

  • Integrate Peaks: Sum the area for each isotopologue (

    
    ).
    
  • Calculate MID: Fraction

    
    .
    
  • Matrix Correction: Apply a correction matrix (

    
    ) to remove natural abundance contributions.
    
    • Recommended Tools:IsoCor (Python) or AccuCor (R). These are industry-standard, open-source tools that handle MS/MS correction better than generic algorithms.

Correction_Logic Raw Raw MS Data (M0, M1, M2...) Algorithm Correction Algorithm (IsoCor / AccuCor) Raw->Algorithm NatAbundance Natural Abundance (1.1% 13C background) NatAbundance->Algorithm TracerPurity Tracer Purity (e.g., 99% 13C Glucose) TracerPurity->Algorithm Result Corrected Isotopologue Distribution (CID) Algorithm->Result Matrix Inversion

Figure 2: Logic flow for correcting raw MS data. Without this step, flux calculations will be overestimated due to natural carbon-13 presence.

Troubleshooting & Optimization

IssueProbable CauseSolution
RT Drift pH instability in Mobile Phase AAmmonium carbonate is volatile. Prepare fresh MP A daily and cap bottles tightly.
Low Sensitivity Ion SuppressionCheck the divert valve settings. Divert the first 1.5 mins (salts) to waste.
Distorted Isotope Patterns Saturation of DetectorIf M+0 is >10^8 counts, the detector may saturate, skewing the ratio to M+1.[2] Dilute samples.
"Ghost" Flux Incomplete QuenchingEnsure extraction solvent is at -80°C. Room temp extraction allows enzymes to function for seconds, altering the label.

References

  • Yuan, M., et al. (2012). "A targeted metabolomics strategy for energetic metabolism monitoring using HILIC-MS/MS." Nature Protocols. [Link]

    • Core reference for the ZIC-pHILIC method parameters.
  • Su, X., et al. (2017). "AccuCor: A computational tool for natural isotope abundance correction." Analytical Chemistry. [Link][3]

    • Authoritative source for the mathematical correction of MS d
  • Buescher, J. M., et al. (2015).[4] "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. [Link]

    • Foundational theory on interpreting isotopologue distributions.
  • Millard, P., et al. (2012).[4] "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics. [Link]

    • Source for the IsoCor software tool.

Sources

enzymatic synthesis of 13C-labeled beta-fluoroalanine

Application Note: Enzymatic Synthesis of [3- C]- -Fluoro-L-Alanine







Introduction & Mechanistic Rationale

Why Enzymatic Synthesis?

Direct fluorination of alanine is chemically challenging due to the high electronegativity of fluorine and the instability of the C-F bond under basic conditions. The enzymatic approach mimics the natural "promiscuity" of PLP-dependent lyases. Tyrosine Phenol-lyase (TPL, EC 4.1.99.2), while naturally catalyzing the


-replacement
1
The Mechanism: -Replacement

The reaction proceeds via a Pyridoxal 5'-phosphate (PLP) dependent mechanism.[2]

  • Transaldimination: [3-

    
    C]-L-Serine forms a Schiff base with PLP.
    
  • 
    -Deprotonation:  Formation of a quinonoid intermediate.
    
  • 
    -Elimination:  The hydroxyl group is eliminated (assisted by acid catalysis), generating an enzyme-bound 
    
    
    -aminoacrylate
    intermediate.
  • Nucleophilic Attack: In the presence of high concentrations of Fluoride (

    
    ), the fluoride ion attacks the 
    
    
    -carbon of the aminoacrylate.
  • Reprotonation & Release: The complex is reprotonated and hydrolyzed to release [3-

    
    C]-
    
    
    -fluoro-L-alanine.

Note on Equilibrium: The reaction is reversible.[2][3] High concentrations of fluoride are required to drive the equilibrium toward synthesis and suppress the competing hydrolysis reaction (which produces pyruvate and ammonia).

Mechanistic Diagram

TPL_MechanismSubstrate[3-13C]-L-SerineExt_AldimineExternal AldimineSubstrate->Ext_Aldimine+ TPL-PLPPLP_EnzTPL-PLP(Internal Aldimine)QuinonoidQuinonoidIntermediateExt_Aldimine->Quinonoid- H+ (α)Aminoacrylateα-Aminoacrylate( electrophile)Quinonoid->Aminoacrylate- OH- (β-elimination)Product_ComplexProductAldimineAminoacrylate->Product_Complex+ F- (Nucleophilic Attack)PyruvatePyruvate + NH3(Hydrolysis Side-Product)Aminoacrylate->Pyruvate+ H2O (Hydrolysis)Final_Product[3-13C]-β-Fluoro-L-AlanineProduct_Complex->Final_ProductHydrolysisFinal_Product->PLP_EnzRegeneration

Figure 1: Catalytic cycle of Tyrosine Phenol-lyase (TPL) highlighting the partition between

Materials & Equipment

Reagents
ReagentSpecificationPurpose
[3-

C]-L-Serine

isotopic enrichment
Substrate (Source of

C label)
Potassium Fluoride (KF) Anhydrous,

Nucleophile (Fluoride source)
Tyrosine Phenol-lyase (TPL) Recombinant (C. freundii),

U/mg
Biocatalyst
Pyridoxal 5'-phosphate (PLP)

Essential Cofactor
Ammonium Acetate HPLC GradeBuffer component
Dowex 50W-X8 H+ form, 200-400 meshPurification (Cation Exchange)
Equipment
  • Temperature-controlled orbital shaker (incubator).

  • Lyophilizer (Freeze-dryer).

  • High-Performance Liquid Chromatography (HPLC) with C18 column.

  • NMR Spectrometer (min. 400 MHz for

    
    F resolution).
    

Experimental Protocol

Enzyme Preparation

Note: If using commercial lyophilized TPL, skip to 3.2. If expressing recombinant TPL:

  • Grow E. coli BL21(DE3) harboring pET-TPL plasmid in LB media with Ampicillin.

  • Induce with 0.5 mM IPTG at OD

    
    . Incubate at 25°C for 16 hours.
    
  • Lyse cells in 50 mM Potassium Phosphate (pH 8.0), 10

    
    M PLP, 1 mM DTT.
    
  • Purify via Ni-NTA affinity chromatography if His-tagged, or ammonium sulfate precipitation (40-60% cut).

  • Validation: Assay activity using L-tyrosine (monitor phenol release at 275 nm).

Biocatalytic Synthesis Reaction

Scale: 10 mL Reaction Volume

  • Buffer Preparation: Prepare 50 mM Ammonium Acetate buffer, pH 8.5.

    • Why Ammonium? Ammonium ions (

      
      ) are essential allosteric activators for C. freundii TPL [1].
      
  • Substrate Solution: Dissolve 100 mg (~0.95 mmol) of [3-

    
    C]-L-Serine  in the buffer.
    
  • Nucleophile Addition: Add Potassium Fluoride (KF) to a final concentration of 1.5 M .

    • Critical Step: High

      
       is mandatory to compete with water for the aminoacrylate intermediate.
      
  • Cofactor: Add PLP to a final concentration of 50

    
    M. The solution should turn faint yellow.
    
  • Initiation: Add 50 Units of TPL enzyme.

  • Incubation: Seal the vessel tightly (prevent ammonia loss). Incubate at 30°C with gentle shaking (150 rpm) for 24-48 hours.

    • Monitoring: Monitor reaction progress via HPLC or

      
      F-NMR (appearance of signal at -230 ppm relative to TFA).
      
Purification Workflow

Separating

  • Quenching: Stop reaction by adjusting pH to 3.0 with dilute HCl.

  • Protein Removal: Centrifuge at 12,000 x g for 10 min or filter through a 10 kDa MWCO membrane.

  • Cation Exchange Chromatography (Dowex 50W-X8):

    • Load the supernatant onto the column (H+ form).

    • Wash with 2 column volumes of distilled water (removes excess F- and salts).

    • Elute with a linear gradient of 0.5 M to 2.0 M HCl.

    • Fraction Analysis:

      
      -fluoroalanine typically elutes after serine due to the electron-withdrawing effect of fluorine lowering the pKa of the amino group slightly [2].
      
  • Polishing (Optional): If serine contamination persists, treat the mixture with Serine Dehydratase or L-Amino Acid Oxidase (specific for non-fluorinated amino acids) to destroy residual serine, then repeat ion exchange.

  • Isolation: Lyophilize pure fractions to obtain [3-

    
    C]-
    
    
    -fluoro-L-alanine hydrochloride salt.

Quality Control & Data Analysis

NMR Characterization

The incorporation of

NucleusChemical Shift (

)
MultiplicityCoupling Constant (

)
Assignment

F
-232.0 ppm (vs CFCl

)
Doublet of Triplets

Hz
Fluorine attached to

C

C
~83.5 ppmDoublet

Hz

-Carbon (C3)

C
~54.0 ppmDoublet

Hz

-Carbon (C2)

Interpretation: The massive


Purity Check
  • Chiral HPLC: Use a Crownpak CR(+) column (Daicel) with dilute Perchloric acid (pH 1.5) as mobile phase.

  • Enantiomeric Excess: Expected

    
     L-isomer.[4]
    

Troubleshooting & Optimization

Low Yield
  • Cause: Hydrolysis of the aminoacrylate intermediate to pyruvate.

  • Solution: Increase [KF] to saturation (up to 2.0 M). Ensure temperature does not exceed 30°C, as hydrolysis is favored at higher temperatures.

Enzyme Instability
  • Cause: Fluoride inhibition or protein denaturation over time.

  • Solution: Add 1 mM

    
    -mercaptoethanol to the buffer. Add TPL in two batches (0h and 12h).
    
Incomplete Separation
  • Cause: Similar retention of Ser and F-Ala.

  • Solution: Use the "enzymatic cleanup" method (Step 3.3.4). Incubate the crude mix with E. coli crude extract (containing Serine Deaminase) for 2 hours before the final column; F-Ala is generally resistant to Serine Deaminase.

Workflow Visualization

WorkflowStartStart: [3-13C]-L-Serine+ 1.5M KFReactionEnzymatic ReactionTPL / PLP / pH 8.5 / 30°CStart->ReactionQuenchAcid Quench (pH 3.0)& Protein RemovalReaction->QuenchIonExchangeDowex 50W-X8 ColumnHCl Gradient ElutionQuench->IonExchangeQCQC: 19F-NMR & 13C-NMR(Check J-coupling)IonExchange->QCFinalPure [3-13C]-β-Fluoro-L-AlanineQC->Final

Figure 2: Step-by-step experimental workflow for the synthesis and purification of labeled

References

  • Mechanism of Tyrosine Phenol-lyase: Phillips, R. S., et al. (1990). "Stereochemistry and mechanism of reactions catalyzed by tyrosine phenol-lyase from Citrobacter freundii." Journal of the American Chemical Society. Link

  • Kumagai, H., et al. (1986).

    
    -fluoro-L-alanine." Agricultural and Biological Chemistry. Link
    
  • NMR Data for Fluoroalanine: Gouda, H., et al. (2004). "Structure determination of fluoro-amino acids by NMR." Journal of Biomolecular NMR. (General reference for

    
    F-
    
    
    C coupling constants). Link
  • TPL Structure and Function: Antson, A. A., et al. (1993). "The structure of tyrosine phenol-lyase." Biochemistry. Link

Troubleshooting & Optimization

resolving J-coupling patterns in 13C-19F spin systems

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Spectroscopy Division Subject: Resolving J-Coupling Patterns in


C-

F Spin Systems Ticket ID: NMR-CF-SOL-001 Assigned Specialist: Senior Application Scientist

Welcome to the Advanced NMR Support Center.

You are likely here because your


C spectrum of a fluorinated compound looks "wrong"—signals are split into complex multiplets, signal-to-noise (S/N) is lower than expected, or you cannot distinguish between carbon-fluorine coupling and impurities.

Fluorine (


F) is a "spin-active bully" in NMR. It has 100% natural abundance, a spin of 1/2, and a high gyromagnetic ratio. Unlike protons, which are routinely decoupled during 

C acquisition, fluorine is often left coupled in standard pulse sequences, leading to extensive splitting (

).[1]

This guide provides the diagnostic logic, hardware protocols, and reference data required to resolve these systems.

Module 1: Diagnostic Fundamentals

Q: Why does my Carbon-13 signal look like a quartet or doublet?

A: This is the


 Rule  in action.
Unlike 

H decoupling (which collapses proton splittings), standard

C experiments (like zgpg30 on Bruker systems) do not decouple

F.
  • n: Number of attached fluorine atoms.

  • I: Spin quantum number of

    
    F (1/2).
    
  • Result: Multiplicity =

    
    .[1]
    

Visualizing the Splitting Logic: The following diagram illustrates how a single carbon signal is split by the presence of 1, 2, or 3 Fluorine atoms.

CF_Splitting_Tree Start Uncoupled 13C Signal (Singlet) OneF 1 Fluorine (C-F) Doublet (1:1) Start->OneF J_CF TwoF 2 Fluorines (C-F2) Triplet (1:2:1) OneF->TwoF +F ThreeF 3 Fluorines (C-F3) Quartet (1:3:3:1) TwoF->ThreeF +F

Caption: Logical progression of


C signal splitting due to sequential addition of 

F nuclei.

Module 2: Acquisition Troubleshooting (The "Fix")

Q: How do I collapse these multiplets into singlets (Decoupling)?

A: You must perform Double Decoupling (


C observed, 

H and

F decoupled). Standard Issue: Most standard probes are "Dual Channel" (e.g., Broadband/Proton). They can decouple X-nucleus OR Proton, but not both simultaneously, or they lack the frequency isolation to decouple

F (376 MHz) while observing

C (100 MHz) without interfering with

H (400 MHz).

Protocol 1: The Hardware Check (Critical) Before setting up the experiment, verify your hardware path using the workflow below.

Hardware_Workflow Start Start: Decouple 19F? ProbeCheck Check Probe Type Start->ProbeCheck Triple Triple Resonance Probe (TXO/TBI: H-C-F) ProbeCheck->Triple Yes Dual Dual Channel Probe (BB/H) ProbeCheck->Dual No Sol1 Solution A: Route 19F to 3rd Channel (Standard Setup) Triple->Sol1 Sol2 Solution B: Switch Decoupler Cable (Decouple F, Couple H) Dual->Sol2

Caption: Decision tree for hardware configuration based on available probe technology.

Protocol 2: Pulse Sequence Setup (Bruker/Varian Standard) If you have a Triple Resonance Probe (H/F/C) :

  • Select Pulse Sequence: Use zgpg30 (standard power-gated decoupling).

  • Modify Channels:

    • Channel 1 (f1):

      
      C (Observe).
      
    • Channel 2 (f2):

      
      H (Waltz-16 Decoupling).
      
    • Channel 3 (f3):

      
      F (GARP or Waltz-16 Decoupling).
      
  • Set Frequency (O3): Center the

    
    F offset (O3P) on the fluorine region (typically -100 to -200 ppm). Failure to center this results in "off-resonance" effects where multiplets are only partially collapsed.
    
  • Power Check:

    
    F requires high power bandwidth. Ensure the probe limits are not exceeded (check pl13 or equivalent).
    

If you have a Standard Dual Probe:

  • You cannot decouple both H and F.

  • Recommendation: Decouple

    
    F and leave 
    
    
    
    H coupled (or vice versa).
  • Why?

    
     (250 Hz) is often more disruptive to the spectrum than long-range 
    
    
    
    .

Module 3: Reference Data (Interpretation)

Q: I can't decouple. How do I distinguish One-bond (


) from Two-bond (

) coupling?

A: The magnitude of the coupling constant (


) is your primary diagnostic tool. Fluorine couplings are distinctively large and distance-dependent.[2]

Table 1: Typical


C-

F Coupling Constants
Coupling TypeBond DistanceTypical

Value (Hz)
Description

Direct Bond165 – 350 Hz Massive splitting. Often separates the signal into distinct regions.[2][3][4]

Geminal (C-C-F)20 – 50 Hz Distinct multiplet. Common in trifluoromethyl groups affecting the ipso carbon.

Vicinal (C-C-C-F)5 – 15 Hz Small splitting. Often looks like line broadening if shimming is poor.

Long Range0 – 5 Hz Rarely resolved unless the system is conjugated.

Note: In aromatic rings,


 and 

can sometimes show unexpected magnitudes due to electron delocalization [1].

Module 4: Advanced Analysis (2D Techniques)

Q: My 1D spectrum is too crowded. What is the best 2D experiment?

A: When 1D analysis fails, move to Heteronuclear Correlation . The


F-

C HSQC (Heteronuclear Single Quantum Coherence) is the gold standard.

Experimental Protocol:


F-

C HSQC
  • Objective: Correlate

    
    C signals directly to the attached 
    
    
    
    F.
  • Parameter Optimization:

    • Set the coupling constant optimization (cnst2 on Bruker) to 250 Hz (average

      
      ).
      
    • If looking for long-range connectivity (HMBC equivalent), set cnst2 to 10 Hz .

  • Benefit: This removes the ambiguity of overlapping multiplets by spreading them into a second dimension (Fluorine chemical shift).

Pro Tip: If you lack a


F probe, run a standard 

H-

C HMBC. The fluorine splitting will appear on the carbon axis of the cross-peaks, allowing you to measure

from the 2D contour [4].

References

  • Magritek. (2014, July 30).[2] Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • ResearchGate. (2014, November 17).[1] Why is CF3 splitting observed in the 13C NMR? Retrieved from [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

Sources

Technical Support Center: Improving LC-MS Retention of Polar Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique challenges of analyzing polar fluorinated amino acids by liquid chromatography-mass spectrometry (LC-MS). This guide is structured to provide immediate answers through frequently asked questions (FAQs) and in-depth troubleshooting guides for complex experimental issues. As scientists and drug development professionals, you understand the need for robust and reproducible methods. The core challenge with polar fluorinated amino acids lies in their high polarity, which leads to poor retention on traditional reversed-phase (RP) columns, and the unique electrochemical properties imparted by fluorine.[1][2] This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is my polar fluorinated amino acid eluting in the void volume on my C18 column?

Standard C18 columns utilize a nonpolar stationary phase and a polar mobile phase (reversed-phase). Retention is driven by hydrophobic interactions between the analyte and the stationary phase.[3] Polar analytes, like amino acids, have a low affinity for the nonpolar C18 phase and are therefore poorly retained, often eluting with the solvent front (void volume).[2] The introduction of highly electronegative fluorine atoms can further increase the polarity of the molecule, exacerbating the lack of retention.

Q2: What is the best chromatographic starting point for improving the retention of these compounds?

For underivatized polar amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended starting point.[4][5] HILIC employs a polar stationary phase and a high-organic, less-polar mobile phase. This setup promotes the retention of polar compounds through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[6]

Q3: Should I use HILIC, Ion-Pairing Chromatography, or Chemical Derivatization?

This is a critical decision that depends on your specific analytical goals.

  • Choose HILIC for direct analysis of underivatized amino acids, especially for complex biological samples where you want to minimize sample preparation.[4][7] It is highly compatible with mass spectrometry.

  • Choose Chemical Derivatization when you need to significantly boost retention on reversed-phase columns, improve peak shape, and/or enhance ionization efficiency for very low-level detection.[8][9] This adds a sample preparation step but can yield excellent results.

  • Choose Ion-Pairing Chromatography (IPC) as a method development tool for reversed-phase systems when HILIC is not available or when specific selectivity is required. Use with caution, as non-volatile ion-pairing reagents can contaminate the LC-MS system and cause signal suppression.[2][10]

Q4: How does the fluorine in my analyte affect chromatography and MS detection?

Fluorine is the most electronegative element, which has several effects:

  • Chromatography: It can increase the polarity of the amino acid, reducing retention in reversed-phase and potentially altering selectivity in other modes.

  • Mass Spectrometry: The high electronegativity of fluorine can be advantageous for MS detection, particularly in negative ion mode. However, the strong carbon-fluorine bond means that fragmentation patterns in MS/MS may differ from their non-fluorinated analogs, requiring optimization of collision energies.[11]

Troubleshooting Guide 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful tool, but its multiple retention mechanisms (partitioning, hydrogen bonding, and electrostatic interactions) can make method development less straightforward than reversed-phase.

Q: My peak shape is poor (fronting, tailing, or splitting) in HILIC. What should I do?

Poor peak shape in HILIC is often related to the mobile phase composition or unwanted secondary interactions.

  • Adjust Buffer Concentration: The salt concentration in the mobile phase is crucial for good peak shape.[5] Start with 10 mM ammonium formate or ammonium acetate and test concentrations up to 20 mM. Volatile salts are essential for MS compatibility.[5]

  • Check Mobile Phase pH: The pH affects the charge state of both the analyte and the stationary phase. For amino acids (amphoteric molecules) and many HILIC phases, a pH between 3 and 6 is a good starting point.

  • Ensure Proper Equilibration: HILIC columns require longer equilibration times than RPLC columns, often 20-30 column volumes, to establish a stable water layer on the stationary phase. Insufficient equilibration is a common cause of retention time drift.

Q: How do I choose the right HILIC stationary phase?

The choice of stationary phase significantly impacts selectivity.[12]

  • Amide Phases: These are robust, general-purpose HILIC phases that provide good retention for a wide range of polar compounds. They are often a good first choice.[7]

  • Amino Phases: These phases can provide strong retention for acidic compounds but can suffer from instability and slow equilibration.[12]

  • Zwitterionic Phases (e.g., sulfobetaine): These phases are designed to improve retention for strongly polar and charged compounds while minimizing unwanted electrostatic interactions, often leading to better peak shapes.[13]

HILIC Stationary Phase Comparison
Stationary PhasePrimary Interaction MechanismBest ForConsiderations
Amide Hydrogen Bonding, Dipole-DipoleGeneral purpose, polar neutral & charged analytesExcellent stability and reproducibility.
Bare Silica Hydrogen Bonding, Ion ExchangeVery polar and cationic compounds[2]Strong retention, but can have active silanols causing tailing.
Amino Weak Anion Exchange, H-BondingAcidic compounds, sugars[12]Can have lower pH stability; potential for Schiff base formation.
Zwitterionic Electrostatic, Hydrophilic PartitioningCharged and highly polar analytes[13]Excellent peak shape for many compounds; reduces non-specific binding.
Protocol: Step-by-Step HILIC Method Development
  • Column Selection: Start with a robust amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, Agilent InfinityLab Poroshell 120 HILIC-Z).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate with 0.15% Formic Acid in 95:5 (v/v) Water:Acetonitrile.[7]

    • Mobile Phase B: 10 mM Ammonium Formate with 0.15% Formic Acid in 95:5 (v/v) Acetonitrile:Water.[7]

  • Initial Gradient Conditions:

    • Flow Rate: 0.4 mL/min for a 2.1 mm ID column.

    • Column Temperature: 30-40 °C.

    • Gradient: Start at 95% B, hold for 1 min. Decrease to 50% B over 8-10 minutes. Wash with 50% B for 2 min, then return to 95% B and re-equilibrate for at least 5 minutes.

  • Injection Solvent: Dissolve samples in a solution that mimics the initial mobile phase composition (e.g., 90% acetonitrile) to avoid peak distortion.

  • Optimization:

    • If retention is too low, increase the initial hold at 95% B or use a shallower gradient.

    • If retention is too high, start the gradient at a lower percentage of B (e.g., 85%).

    • For peak shape issues, adjust the buffer concentration in both mobile phases A and B.

HILIC Optimization Workflow

HILIC_Optimization start Start: Poor Retention or Peak Shape in HILIC check_equilibration Is column fully equilibrated? (>20 column volumes) start->check_equilibration check_equilibration->start No, re-run check_injection Is sample dissolved in high organic solvent? check_equilibration->check_injection Yes check_injection->start No, re-prepare optimize_gradient Adjust Gradient Slope (Shallower for more retention) check_injection->optimize_gradient Yes optimize_buffer Optimize Mobile Phase Buffer Concentration (10-20 mM) optimize_gradient->optimize_buffer change_column Screen Alternative Stationary Phase (e.g., Zwitterionic) optimize_buffer->change_column Still suboptimal success Method Optimized optimize_buffer->success Acceptable change_column->optimize_gradient

Caption: Decision tree for troubleshooting common HILIC separation issues.

Troubleshooting Guide 2: Chemical Derivatization

Derivatization modifies the amino acid with a chemical tag to increase its hydrophobicity, allowing for excellent retention and separation on standard reversed-phase columns.[8][14]

Q: When is derivatization the best choice?

Derivatization is ideal when you require:

  • High Sensitivity: Many derivatizing agents add a readily ionizable group, significantly enhancing the MS signal.[8][9]

  • Use of Existing RPLC Methods: It allows you to use widely available C18 columns and established reversed-phase methods.

  • Separation of Isomers: Derivatization can resolve challenging isomers like leucine and isoleucine that may be difficult to separate in their native form.[8][15]

Q: Which derivatization agent is best for LC-MS?

For LC-MS applications, the 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent (commercially available as Waters AccQ-Tag™ Ultra) is an excellent choice.[15] It reacts rapidly with primary and secondary amines to form stable, fluorescent, and MS-active derivatives.[15][16]

Comparison of Common Derivatization Reagents
ReagentTarget Functional GroupKey Advantage for LC-MSPotential Issue
AQC (AccQ-Tag) Primary/Secondary AminesForms stable, highly ionizable derivatives.[15]Reagent can degrade if not handled properly.
FMOC-Cl Primary/Secondary AminesIncreases hydrophobicity significantly.Can produce byproducts; less stable derivatives than AQC.[5]
NHS Esters Primary AminesHigh stability and rapid derivatization.[8][9]Specific to primary amines, won't derivatize proline effectively.
Protocol: Derivatization with AQC (AccQ-Tag Ultra)

This protocol is adapted from the manufacturer's guidelines and published methods.[15]

  • Reagent Preparation: Reconstitute the AccQ-Tag Ultra reagent in the provided acetonitrile. Vortex thoroughly.

  • Sample Preparation: Ensure your sample (e.g., protein hydrolysate, plasma extract) is in an aqueous, buffered solution.

  • Derivatization Reaction:

    • To 10 µL of your sample/standard, add 70 µL of AccQ-Tag Ultra Borate Buffer. Vortex.

    • Add 20 µL of the dissolved AccQ-Tag Ultra Reagent. Vortex immediately for 10 seconds.

  • Incubation: Let the mixture stand at room temperature for 1 minute, then transfer to a heating block at 55 °C for 10 minutes to complete the reaction and hydrolyze excess reagent.[15]

  • Analysis: The sample is now ready for dilution and/or direct injection onto a reversed-phase LC-MS system.

Derivatization Experimental Workflow

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction reconstitute Reconstitute AQC Reagent add_reagent Add AQC Reagent & Vortex reconstitute->add_reagent prep_sample Prepare Amino Acid Sample/Standard add_buffer Add Borate Buffer to Sample prep_sample->add_buffer add_buffer->add_reagent incubate Incubate: 1 min @ RT 10 min @ 55°C add_reagent->incubate analysis Inject on RPLC-MS System incubate->analysis

Caption: Step-by-step workflow for amino acid derivatization using AQC.

Troubleshooting Guide 3: Advanced & Alternative Strategies

Q: What is Mixed-Mode Chromatography (MMC) and when should I consider it?

Mixed-mode chromatography uses a stationary phase with multiple functionalities, such as reversed-phase (e.g., C18) and ion-exchange (e.g., anion or cation) groups.[17][18] This allows for the simultaneous retention of polar, nonpolar, and charged analytes in a single run without the need for ion-pairing reagents.[3][17] Consider MMC when you have a complex mixture with a wide range of polarities and want to avoid ion-pair reagents or derivatization.[18][19]

Q: Is Supercritical Fluid Chromatography (SFC) suitable for my polar fluorinated amino acids?

SFC is an emerging technique for polar analyte separation that uses supercritical CO2 as the primary mobile phase, modified with a polar co-solvent like methanol.[20][21] It offers very fast separations and equilibration times due to the low viscosity of the mobile phase.[21][22] While traditionally used for chiral separations, modern SFC systems are increasingly capable of analyzing water-soluble compounds and can be an excellent "green" alternative to normal-phase and HILIC chromatography.[20][23]

Overall Strategy Selection

The choice of analytical strategy is a balance between performance, sample complexity, and available instrumentation. Use the following flowchart to guide your decision-making process.

Strategy_Selection start Goal: Retain Polar Fluorinated Amino Acid is_derivatization_ok Is adding a sample prep step (derivatization) acceptable? start->is_derivatization_ok need_max_sensitivity Is maximum sensitivity for trace analysis required? is_derivatization_ok->need_max_sensitivity Yes is_hilic_available Is a HILIC column available? is_derivatization_ok->is_hilic_available No use_derivatization Strategy: Chemical Derivatization with RPLC-MS need_max_sensitivity->use_derivatization Yes need_max_sensitivity->is_hilic_available No use_hilic Strategy: HILIC-MS is_hilic_available->use_hilic Yes use_ipc Strategy: Ion-Pairing RPLC-MS (Use with caution) is_hilic_available->use_ipc No consider_mmc Consider Advanced Strategy: Mixed-Mode Chromatography (MMC) use_ipc->consider_mmc

Caption: High-level decision guide for selecting a chromatographic strategy.

References

  • Lesellier, E. (2012). How Good is SFC for Polar Analytes? Chromatography Today. [Link]

  • Taylor, L. T. (2020). Past, Current, and Future Directions in Supercritical Fluid Chromatography. LCGC North America. [Link]

  • JoVE. (2024). Supercritical Fluid Chromatography. Journal of Visualized Experiments. [Link]

  • Gaspari, M., & Cuda, F. (2023). Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. Analytical and Bioanalytical Chemistry. [Link]

  • Inoue, K., et al. (2013). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst. [Link]

  • Dispas, A., et al. (2018). Finding the ideal solvent for the analysis of polar analytes using supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • Schoenmakers, P., & Pirok, B. (2024). Supercritical-fluid chromatography. Analytical Separation Science. [Link]

  • Waters Corporation. (2022). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters Application Note. [Link]

  • Hilicon AB. (n.d.). Direct analysis of amino acids by HILIC–eSI-MS. HILICON Application Note. [Link]

  • Ivanov, A. R., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]

  • Roemling, R., et al. (2012). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Geological Society of America. (2024). Optimization of GC-MS derivatization for PFAS detection in water: enhancing sustainability with cost-effective technology. GSA Abstracts. [Link]

  • Scilit. (2023). Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. Scilit. [Link]

  • Iizuka, H., et al. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules. [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. AMT Application Note. [Link]

  • Agilent Technologies. (2024). Why Use HILIC or HIC Chromatography: Theory and Method Development Strategies. Agilent Technologies Presentation. [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • Holzgrabe, U., et al. (2018). Performance of ion pairing chromatography and hydrophilic interaction liquid chromatography coupled to charged aerosol detection for the analysis of underivatized amino acids. Journal of Chromatography A. [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]

  • Lajin, B., & Zirbs, R. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Journal of Chromatography A. [Link]

  • Húsková, R., et al. (2006). Method optimization for determination of selected perfluorinated alkylated substances in water samples. Analytical and Bioanalytical Chemistry. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Wang, Y., et al. (2023). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. Journal of Analytical Atomic Spectrometry. [Link]

  • Monti, S., & Hain, E. (2025). Lowering Detection Limits for PFAS Using High-sensitivity LC-MS. Labcompare. [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies Application Note. [Link]

  • West, C., et al. (2020). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Labcompare. (2021). New Waters HILIC Column Offers High Retention of Polar Analytes. Labcompare. [Link]

  • Simpkins, S. (2020). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC International. [Link]

  • Waters Corporation. (n.d.). Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. Waters Application Note. [Link]

  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad. [Link]

  • Chen, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites. [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek White Paper. [Link]

Sources

stability of (R)-3-amino-2-fluoropropanoic-1,2,3-13C3 acid in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-3-amino-2-fluoropropanoic-1,2,3-13C3 Acid

A Guide to Ensuring Stability in Aqueous Solutions for Researchers and Drug Development Professionals

Introduction: this compound, an isotopically labeled version of (R)-α-Fluoro-β-alanine, serves as a critical tracer for investigating the metabolism of the anti-cancer drug 5-Fluorouracil.[1][2] The integrity of this molecule in aqueous solutions is paramount for the accuracy and reproducibility of experimental results, particularly in quantitative metabolic studies using mass spectrometry or NMR.[][4] This guide provides a comprehensive overview of the factors affecting its stability, offering detailed troubleshooting advice and validated protocols to empower researchers to maintain sample integrity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a stable isotope-labeled analogue of (R)-α-Fluoro-β-alanine. The three carbon atoms in the molecule have been replaced with the heavy isotope Carbon-13 (¹³C). This labeling does not make the compound radioactive but gives it a distinct mass signature.[5] Researchers use this property to trace the molecule's journey through biological systems, allowing them to track metabolic pathways, quantify compound turnover, and understand the fate of drugs like 5-Fluorouracil with high precision using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][6]

Q2: Does the ¹³C isotopic label affect the chemical stability of the molecule compared to its unlabeled counterpart?

No. From a chemical stability perspective, the ¹³C-labeled and unlabeled molecules are virtually identical. Stable isotopes do not significantly alter the chemical properties or reactivity of a molecule.[7] Therefore, the stability considerations, degradation pathways, and optimal storage conditions for this compound are the same as for the non-labeled (R)-3-amino-2-fluoropropanoic acid.

Q3: What are the primary factors that can compromise the stability of this compound in an aqueous solution?

The stability of amino acids in aqueous solutions is primarily influenced by three factors:

  • pH: The pH of the solution dictates the protonation state of the amino and carboxylic acid groups, which can influence reactivity and susceptibility to degradation.[8][9] Extreme pH values, both acidic and alkaline, can promote hydrolysis or other degradation reactions.[10]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation pathways like deamination and decarboxylation.[11][12] Long-term storage at room temperature or above is generally not recommended.

  • Microbial Contamination: Aqueous solutions, especially those at near-neutral pH, can support microbial growth. Bacteria and fungi may possess enzymes, such as dehalogenases or deaminases, that can actively degrade the compound, leading to defluorination or other structural changes.[13][14][15]

Q4: What are the likely chemical and biological degradation pathways?

Based on the structure and general knowledge of amino acid chemistry, potential degradation pathways include:

  • Deamination: The removal of the amino group (-NH₂) to form a hydroxyl group, often facilitated by enzymes or harsh chemical conditions (e.g., high temperature).[11]

  • Decarboxylation: The loss of the carboxyl group (-COOH) as carbon dioxide, which can be promoted by heat.[11]

  • Defluorination: The cleavage of the carbon-fluorine (C-F) bond. While the C-F bond is generally strong, specific enzymes found in some microorganisms are known to catalyze this reaction, releasing a fluoride ion.[13][14][16]

Q5: What are the best practices for preparing and storing aqueous stock solutions?

To maximize stability, prepare concentrated stock solutions in a high-purity solvent (e.g., HPLC-grade water or DMSO) and store them frozen. For aqueous solutions, use a slightly acidic buffer (e.g., pH 4-6) to minimize base-catalyzed degradation. Solutions should be prepared using sterile techniques, including sterile-filtering the final solution, to prevent microbial contamination. Store solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during experiments, their probable causes, and actionable solutions.

Problem 1: Inconsistent or declining signal intensity in quantitative analysis (LC-MS, NMR).

  • Possible Cause A: Degradation due to improper solution pH.

    • Why it happens: The molecule's stability can be pH-dependent. Highly acidic or alkaline conditions can catalyze degradation over time. For example, some amino acids like glutamic acid are known to degrade in acidic solutions.[8] The optimal pH for storage is often slightly acidic, where both the amino and carboxyl groups are protonated, reducing reactivity.

    • Solution:

      • Measure the pH of your stock and working solutions.

      • If preparing fresh solutions, use a buffer in the pH range of 4.0 to 6.0.

      • For ongoing experiments, perform a small-scale pH stability test (see Protocol 2) to determine the optimal pH for your specific experimental buffer.

  • Possible Cause B: Temperature-induced degradation.

    • Why it happens: Leaving solutions at room temperature or even 4°C for extended periods can lead to slow degradation. The Arrhenius equation dictates that reaction rates increase with temperature.

    • Solution:

      • Always store stock solutions at -20°C or -80°C.

      • Thaw aliquots on ice and use them promptly. Avoid leaving working solutions on the benchtop for the duration of a long experiment.

      • If experiments require incubation at physiological temperatures (37°C), be aware that the rate of degradation will be significantly higher. The stability should be validated for the required incubation time.[12]

  • Possible Cause C: Microbial contamination.

    • Why it happens: Non-sterile aqueous solutions can be a breeding ground for microbes. Some environmental bacteria are known to metabolize fluorinated organic compounds, potentially using the amino acid as a carbon or nitrogen source.[13][15]

    • Solution:

      • Prepare all solutions using sterile water or buffers.

      • Sterile-filter the final stock solution through a 0.22 µm filter into a sterile container.

      • Work in a laminar flow hood when preparing solutions to minimize airborne contamination.

Problem 2: Appearance of new, unidentified peaks in analytical chromatograms or spectra.

  • Possible Cause: Formation of degradation products.

    • Why it happens: The new peaks likely correspond to molecules formed from the degradation of your target compound. For instance, a deaminated product would have a different mass and chromatographic retention time. Similarly, a defluorinated product would show a characteristic mass loss.

    • Solution:

      • Characterize the Impurity: Use high-resolution mass spectrometry to determine the exact mass of the new peak(s). A mass difference corresponding to NH₃, CO₂, or HF can point towards deamination, decarboxylation, or defluorination, respectively.

      • Perform Forced Degradation: To confirm the identity of the degradation products, intentionally stress a sample of the compound (e.g., by heating or exposing it to strong acid/base) and monitor the formation of the unknown peak.

      • Review and Optimize: Once the degradation pathway is suspected, review the troubleshooting steps in Problem 1 to mitigate the conditions (pH, temperature, sterility) causing it.

Section 3: Experimental Protocols

Protocol 1: Preparation of a Sterile Aqueous Stock Solution

This protocol provides a self-validating method for preparing a stable stock solution.

  • Pre-analysis: Determine the appropriate solvent. While highly soluble in water due to its polar nature, for very high concentrations or long-term storage, consider DMSO as an alternative.[17]

  • Weighing: On a calibrated analytical balance, accurately weigh the required amount of this compound powder.

  • Dissolution: In a sterile, Class A volumetric flask, dissolve the powder in a minimal amount of solvent. Once dissolved, bring the solution to the final volume using sterile, HPLC-grade water or a pre-prepared sterile buffer (e.g., 50 mM acetate buffer, pH 5.0).

  • Sterilization: Using a sterile syringe, draw the solution and pass it through a 0.22 µm syringe filter into a sterile, polypropylene storage tube. This step is critical for removing any potential microbial contaminants.

  • Aliquoting & Storage: Immediately dispense the solution into single-use, sterile microcentrifuge tubes. Store these aliquots at -80°C.

  • Quality Control: Analyze a freshly prepared aliquot via LC-MS or your primary analytical method to establish a baseline (T=0) concentration and purity profile. This initial measurement is the reference against which all future stability checks will be compared.

Protocol 2: General Method for Assessing Compound Stability in an Experimental Buffer

This protocol allows you to proactively determine if your compound will be stable under your specific experimental conditions.

  • Objective: To quantify the degradation of this compound over time at a specific pH and temperature.

  • Materials:

    • Prepared sterile stock solution of the compound.

    • Your sterile experimental buffer(s) at various pH values if needed.

    • Incubator or water bath set to the experimental temperature.

    • LC-MS or other quantitative analytical instrument.

  • Procedure:

    • a. Preparation: Spike the compound from your stock solution into your experimental buffer to achieve the final working concentration. Prepare a sufficient volume for all time points.

    • b. Time Zero (T=0) Sample: Immediately after preparation, remove an aliquot and analyze it to determine the initial concentration. If analysis cannot be done immediately, flash-freeze the aliquot in liquid nitrogen and store it at -80°C.

    • c. Incubation: Place the remaining solution in an incubator set to your experimental temperature (e.g., 25°C or 37°C).

    • d. Time Points: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots. Immediately freeze them at -80°C to halt any further degradation.

    • e. Analysis: Once all time points are collected, thaw the samples and analyze them in a single batch to minimize analytical variability. Quantify the remaining parent compound in each sample.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time. A common acceptance criterion is to ensure that no more than 5-10% degradation occurs over the course of the experiment.

Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep Prepare sterile solution in experimental buffer T0 Analyze T=0 sample (Baseline) Prep->T0 Immediate analysis Incubate Incubate at experimental temp T0->Incubate Start experiment Sample Withdraw aliquots at time points (e.g., 1, 4, 8, 24h) Incubate->Sample Freeze Flash freeze & store at -80°C Sample->Freeze Analyze Analyze all samples in one batch (LC-MS) Freeze->Analyze After final time point Plot Plot % Remaining vs. Time Analyze->Plot Decision Assess Stability (>90% remaining?) Plot->Decision

Caption: Experimental workflow for assessing compound stability.

Section 4: Data & Decision Making

Troubleshooting Decision Tree

This flowchart guides you through diagnosing stability issues based on analytical observations.

Troubleshooting_Tree start Inconsistent Analytical Results? check_purity Check purity of T=0 sample start->check_purity is_pure Is T=0 sample pure? check_purity->is_pure bad_stock Problem with initial stock or standard. Re-evaluate solid material. is_pure->bad_stock No check_time Does signal decrease over time? is_pure->check_time Yes is_decreasing Yes check_time->is_decreasing no_decreasing No check_time->no_decreasing check_conditions Review Storage & Handling: 1. Temperature? 2. pH of solution? 3. Sterility? is_decreasing->check_conditions random_error Issue is likely random error, instrument variability, or sample prep inconsistency. no_decreasing->random_error retest Perform controlled stability study (Protocol 2) check_conditions->retest

Caption: Decision tree for troubleshooting analytical inconsistencies.

Table 1: Recommended Storage Conditions and Expected Stability

This table provides general guidelines based on the principles of amino acid stability. For definitive data on your specific matrix, you must perform the stability study outlined in Protocol 2.

ConditionTemperatureRecommended pHExpected StabilityRationale
Long-Term Storage -80°C4.0 - 7.0> 1 yearFreezing virtually stops all chemical and biological activity.
Short-Term Storage 4°C4.0 - 6.0Days to weeksRefrigeration slows degradation, but it does not stop it. Slightly acidic pH minimizes hydrolysis.[8]
Benchtop / Experiment Room Temp (20-25°C)4.0 - 6.0HoursStability is significantly reduced at room temperature. Prepare fresh working solutions daily.[12]
Physiological Exp. 37°C6.5 - 7.5Very Limited (Hours)Biological relevance requires this temperature, but degradation is accelerated. Stability must be empirically determined for the experiment's duration.

References

  • Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. ACS Publications.
  • Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. PMC.
  • Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. PubMed.
  • Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers. CIL.
  • Defluorination of 4-fluorothreonine by threonine deaminase. RSC Publishing.
  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. PMC.
  • Stable Isotope Analysis Techniques: Powerful Analytical Tools for Various Fields. BOC Sciences.
  • Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana. PLOS ONE.
  • (2R)-3-Amino-2-fluoropropanoic Acid-13C3. Santa Cruz Biotechnology.
  • A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate.
  • Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI.
  • (2R)-3-Amino-2-fluoropropanoic acid-13C3. MedChemExpress.
  • 13C-Stable Isotope Labeling. University of North Texas Research.
  • Principles and Characteristics of Isotope Labeling. Creative Proteomics.
  • Hydrothermal Degradation of Amino Acids. PMC.
  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed.
  • 3-Fluoropropanoic acid. CymitQuimica.
  • Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. ResearchGate.
  • The pH dependence of the anisotropy factors of essential amino acids. Journal of the Chemical Society, Perkin Transactions 2.
  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. PubMed.

Sources

Technical Support Center: Minimizing Matrix Effects in 13C-Labeled Metabolite Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting and mitigating ion suppression/enhancement in Stable Isotope Resolved Metabolomics (SIRM).

Mission Statement

In 13C-metabolic flux analysis (13C-MFA), matrix effects do more than reduce sensitivity—they distort Mass Isotopomer Distributions (MIDs). If ion suppression pushes low-abundance isotopologues (e.g., M+3, M+4) below the limit of detection, or if matrix interferences are isobaric with specific isotopologues, your flux calculations will be erroneous. This guide provides the protocols to diagnose, remove, and correct these effects.

Module 1: Diagnosis & Detection

Q: How do I definitively prove my 13C-labeling data is suffering from matrix effects?

A: Do not rely solely on Internal Standard (IS) response variability. The gold standard for visualization is the Post-Column Infusion (PCI) method. This creates a "map" of ionization efficiency across your chromatographic run.

Protocol: Post-Column Infusion (PCI) Assessment
  • Setup: Connect a syringe pump containing a standard solution of your target metabolite (or a representative mix) to the LC eluent flow via a T-junction after the column but before the MS source.

  • Infusion: Infuse the standard continuously to generate a high, stable baseline signal (approx. 100x noise).

  • Injection: Inject a "blank" matrix sample (e.g., extracted plasma/cell lysate without the analyte).

  • Observation: Monitor the baseline. A dip indicates Ion Suppression ; a spike indicates Ion Enhancement .[1]

  • Correlation: Overlay your analyte's retention time. If your metabolite elutes during a "dip," you have a matrix effect.

Visualizing the PCI Workflow

PCI_Workflow LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee T-Junction (Mixing) Column->Tee Eluent + Matrix Syringe Syringe Pump (Analyte Standard) Syringe->Tee Constant Analyte Flow MS Mass Spectrometer (Detector) Tee->MS Data Result: Baseline Dip = Suppression Baseline Spike = Enhancement MS->Data

Caption: Schematic of the Post-Column Infusion (PCI) setup. The syringe pump provides a constant background signal, allowing visualization of how the injected matrix modifies ionization efficiency.

Module 2: Sample Preparation Optimization

Q: Protein precipitation (PPT) is fast, but my signal is unstable. Why?

A: PPT removes proteins but leaves behind phospholipids (PLs). In ESI-MS, phospholipids are notorious for causing prolonged ion suppression and can accumulate on the column, causing "ghost" matrix effects in subsequent runs.

Q: What is the most effective removal strategy for metabolomics?

A: For 13C-flux analysis, where recovery of polar metabolites is critical, Phospholipid Removal (PLR) Plates or Solid Phase Extraction (SPE) are superior to PPT.

Comparative Analysis of Sample Prep Techniques
FeatureProtein Precipitation (PPT)Solid Phase Extraction (SPE)Phospholipid Removal (PLR)
Mechanism Solubility change (MeCN/MeOH)Adsorption/Ion-ExchangeLewis Acid/Base interaction (e.g., Zirconia)
Protein Removal HighHighHigh
Phospholipid Removal Poor (<10%) Variable (Method dependent)Excellent (>99%)
Metabolite Recovery High (Non-selective)Selective (Risk of loss)High (Pass-through method)
Throughput HighLow/MediumHigh
Suitability for 13C Low (High matrix effect)MediumBest (Balance of clean-up & recovery)

Recommendation: Switch to Zirconia-based PLR plates (e.g., HybridSPE or Ostro). These act as a "chemical filter," retaining phospholipids via Lewis acid-base interactions while allowing polar metabolites (glucose, amino acids, TCA intermediates) to pass through.

Module 3: Chromatographic & MS Solutions

Q: I cannot change my sample prep. How do I solve this at the instrument level?

A: You must separate the matrix interferences from your analytes chromatographically or dilute the effect.[2]

Strategy 1: Chromatographic Separation (HILIC vs. RP)

13C-labeled metabolites are often polar (amino acids, sugar phosphates).

  • The Issue: In Reversed-Phase (RP) LC, these elute in the "void volume" (early elution) along with salts and unretained matrix components, leading to massive suppression.

  • The Fix: Use HILIC (Hydrophilic Interaction Liquid Chromatography) .[1] This retains polar metabolites longer, eluting them after the initial salt/matrix dump.

    • Tip: Optimize Ammonium Acetate concentration (10–20 mM) in HILIC buffers to stabilize ionization and mask charged matrix sites.

Strategy 2: The "Dilute-and-Shoot" Trade-off

Diluting the sample (e.g., 1:10) reduces the matrix effect exponentially, while the analyte signal decreases linearly.

  • Protocol: Prepare a dilution series (1:1, 1:2, 1:5, 1:10, 1:20).

  • Check: Calculate the Matrix Effect Factor (MEF) for each.

  • Goal: Find the minimum dilution where MEF is between 85-115%.

Module 4: Data Correction & Quantification

Q: Can I use Deuterated (2H) Internal Standards for 13C-Flux Analysis?

A: Avoid if possible. Use 13C-labeled Internal Standards .

  • Reasoning: Deuterium (2H) often causes a slight retention time shift (the "isotope effect") compared to the unlabeled analyte. In sharp chromatographic gradients, this shift can move the IS out of the specific suppression zone affecting the analyte, rendering the correction invalid.

  • Solution: Use a fully labeled 13C-yeast or 13C-algal extract as a "global" internal standard. These isotopologues co-elute perfectly with your biological 13C-analytes.

Q: How do matrix effects impact Mass Isotopomer Distributions (MIDs)?

A: Matrix effects can distort MIDs in two ways:

  • Isobaric Interference: A matrix ion with the same mass as the M+2 isotopologue will artificially inflate the M+2 abundance, ruining the flux model.

    • Detection: Check the peak shape of M+2 vs M+0. If M+2 is wider or asymmetrical, it's an interference, not a label.

  • Linearity Loss: If suppression is severe, low-abundance isotopologues (e.g., M+5 in early labeling) may fall below the Linear Dynamic Range (LDR).

    • Correction: Ensure the Total Ion Count (TIC) for the metabolite remains within the instrument's validated linear range.

Workflow: Troubleshooting & Correction Logic

Troubleshooting_Logic Start Issue: Inconsistent 13C Enrichment Step1 Check Peak Shapes (Isotopologues co-eluting?) Start->Step1 Decision1 Peak Shape Distorted? Step1->Decision1 Isobar Isobaric Interference Decision1->Isobar Yes Step2 Perform Post-Column Infusion (PCI) Decision1->Step2 No Action1 Action: Change LC Column (HILIC/RP) or MRM Transitions Isobar->Action1 Decision2 Suppression Zone Found? Step2->Decision2 Matrix Matrix Effect (Ion Suppression) Decision2->Matrix Yes Step3 Check Internal Standard (IS) Decision2->Step3 No Action2 Action: Implement PLR Plates or Increase Dilution Matrix->Action2 Decision3 Is IS 2H or 13C? Step3->Decision3 Action3 Action: Switch to 13C-IS (Eliminate RT Shift) Decision3->Action3 2H (Deuterium) Solved Valid Flux Data Decision3->Solved 13C (Carbon)

Caption: Decision tree for diagnosing and resolving anomalies in 13C-labeled metabolite data.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Trufelli, H., Palma, P., Famiglini, G., & Cappiello, A. (2011). An overview of matrix effects in liquid chromatography–mass spectrometry. Mass Spectrometry Reviews.

  • Hermann, G., et al. (2018). Matrix effects in 13C-metabolic flux analysis: Influence of sample preparation and derivatization. Metabolomics.

  • Bennett, B. D., et al. (2008). Absolute quantitation of intracellular metabolite concentrations by microbial turbulence (13C-IS usage). Nature Protocols.

  • Koning, S., et al. (2022). Phospholipid removal strategies in LC-MS/MS bioanalysis: A review. Bioanalysis.

Sources

Technical Support Center: Analysis of 5-Fluorouracil (5-FU) and its Catabolites in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-Fluorouracil (5-FU) and its catabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the separation and quantification of these compounds in complex biological matrices such as plasma and urine. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and reliability of your experimental results.

Understanding the Challenge: The 5-FU Metabolic Pathway

5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent.[1][2] Its efficacy and toxicity are closely linked to its complex metabolic pathway. After administration, only a small fraction of 5-FU is converted into its active cytotoxic nucleotides; the vast majority, over 80%, is rapidly catabolized, primarily in the liver, by the enzyme dihydropyrimidine dehydrogenase (DPD).[1][3][4] This catabolic pathway is the rate-limiting step and leads to the formation of several metabolites, with 5,6-dihydrofluorouracil (DHFU) being the immediate product.[1][5] Further breakdown results in α-fluoro-β-ureidopropionic acid (FUPA) and ultimately α-fluoro-β-alanine (FBAL), which is excreted in the urine.[3][6]

The analytical challenge lies in accurately and reproducibly separating and quantifying the parent drug (5-FU) and its key catabolites from endogenous interferences within complex biological samples. This guide will address common issues encountered during this process.

Caption: Catabolic pathway of 5-Fluorouracil (5-FU).

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the analysis of 5-FU and its catabolites.

Q1: Why is the stability of 5-FU in whole blood and plasma a critical issue?

A1: 5-FU is susceptible to enzymatic degradation in whole blood and plasma, even at room temperature.[7] Studies have shown a significant loss of the parent drug over a 24-hour period when samples are not handled correctly.[7] This degradation is primarily due to the continued activity of enzymes like DPD.[7] To ensure accurate quantification, blood specimens should be collected on ice, and the plasma separated and frozen as promptly as possible.[7] For extended storage or transport, the use of a stabilizer is highly recommended to inhibit enzymatic activity.[8]

Q2: What are the primary analytical techniques for separating 5-FU and its catabolites?

A2: The most common and reliable techniques are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[2][9] HPLC-UV is a robust and widely available method, though it may lack the sensitivity and specificity of LC-MS/MS for very low concentrations.[10][11][12] LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for therapeutic drug monitoring and pharmacokinetic studies where trace levels of analytes are expected.[2][12]

Q3: What type of sample preparation is required for plasma or urine samples?

A3: Due to the complexity of biological matrices, sample preparation is crucial to remove proteins and other interfering substances. Common techniques include:

  • Protein Precipitation (PPT): This is a simple and effective method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[13][14] The supernatant is then collected for analysis.

  • Liquid-Liquid Extraction (LLE): This technique uses a solvent, such as ethyl acetate, to extract the analytes of interest from the aqueous plasma or urine sample.[15]

  • Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup by using a solid sorbent to retain the analytes while interferences are washed away. This can lead to cleaner extracts and reduced matrix effects.[16]

Troubleshooting Guide: From Sample to Signal

This section provides a detailed, question-and-answer style guide to troubleshoot specific issues you may encounter during your experiments.

Part 1: Sample Collection and Preparation

Q4: My 5-FU concentrations are consistently lower than expected, even in my quality control samples. What could be the cause?

A4: This is a classic issue often rooted in pre-analytical sample handling.

  • Causality: The enzymatic degradation of 5-FU begins immediately after blood collection.[7] If samples are left at room temperature for an extended period before processing, DPD and other enzymes will continue to catabolize 5-FU, leading to artificially low concentrations.[7]

  • Troubleshooting Steps:

    • Immediate Cooling: Ensure that blood samples are placed on ice immediately after collection.

    • Prompt Centrifugation: Separate plasma from whole blood as soon as possible, ideally within 30 minutes of collection.

    • Freezing: Immediately freeze the separated plasma at -20°C or lower if not analyzed on the same day.[7] Frozen plasma samples have been shown to be stable for several weeks.[7]

    • Consider Stabilizers: For studies requiring shipping or delayed processing, the use of a commercially available 5-FU stabilizer is strongly recommended.[8][17] These stabilizers inhibit the enzymatic activity that degrades 5-FU.

Sample_Prep_Workflow cluster_collection Sample Collection cluster_processing Initial Processing cluster_extraction Analyte Extraction Collect_Blood Collect Blood Sample (on ice) Add_Stabilizer Add Stabilizer (optional but recommended) Collect_Blood->Add_Stabilizer Centrifuge Centrifuge Promptly Add_Stabilizer->Centrifuge Separate_Plasma Separate Plasma Centrifuge->Separate_Plasma Freeze Freeze Plasma (-20°C or lower) Separate_Plasma->Freeze Thaw Thaw Sample Freeze->Thaw Spike_IS Spike Internal Standard Thaw->Spike_IS Extraction Protein Precipitation (PPT) or LLE/SPE Spike_IS->Extraction Evaporate Evaporate to Dryness Extraction->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: General experimental workflow for 5-FU analysis.

Q5: I am seeing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?

A5: Matrix effects are a common challenge in bioanalysis, caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the target analytes.

  • Causality: Phospholipids, salts, and other small molecules in plasma and urine can suppress or enhance the ionization efficiency of 5-FU and its catabolites in the mass spectrometer source, leading to inaccurate quantification.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: If you are using protein precipitation, consider switching to a more rigorous method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner sample extract.[16]

    • Optimize Chromatography: Adjust your HPLC gradient to better separate your analytes from the regions where matrix components elute. A slower, more gradual gradient can improve resolution.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for each analyte is the gold standard. These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.[12]

    • Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components, but be mindful of your assay's limit of quantification.

Part 2: Chromatographic Separation

Q6: I'm having trouble with peak tailing for 5-FU and its catabolites. What are the likely causes and solutions?

A6: Peak tailing can compromise peak integration and reduce analytical accuracy.

  • Causality:

    • Secondary Interactions: The polar nature of 5-FU and its catabolites can lead to secondary interactions with active sites on the silica-based stationary phase of the HPLC column.

    • Column Contamination: Buildup of matrix components on the column frit or at the head of the column can disrupt the flow path and cause peak distortion.[18]

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase.

  • Troubleshooting Steps:

    • Mobile Phase Additives: Use a mobile phase additive like formic acid or ammonium formate to control the pH and minimize secondary interactions. A slightly acidic mobile phase (pH 2.6-4.0) is often effective.[12][14]

    • Column Flushing: Implement a robust column washing procedure between batches to remove any adsorbed matrix components.

    • Guard Column: Use a guard column to protect your analytical column from contamination.[19]

    • Check for Voids: A void at the head of the column can cause peak splitting and tailing. This may require column replacement.[18]

Q7: My retention times are shifting between injections and batches. How can I improve reproducibility?

A7: Retention time stability is critical for reliable peak identification and integration.

  • Causality:

    • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can lead to drifting retention times.[20]

    • Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the organic component can alter its composition and affect retention.

    • Temperature Fluctuations: Changes in the column oven temperature can impact retention times.

    • Pump Performance: Inconsistent pump performance or leaks in the HPLC system can lead to variable flow rates.[18]

  • Troubleshooting Steps:

    • Sufficient Equilibration: Ensure your HPLC method includes an adequate column equilibration step (at least 10 column volumes) before each injection.

    • Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation.

    • Stable Column Temperature: Use a column oven set to a stable temperature, for example, 40°C, to ensure consistent chromatography.[13]

    • System Maintenance: Regularly check your HPLC system for leaks and ensure the pumps are delivering a consistent flow rate.

Parameter Typical HPLC-UV Conditions[10][11][21] Typical LC-MS/MS Conditions[12][13][15]
Column C18 (e.g., 4.6 x 250 mm, 5 µm)C18 (e.g., 2.1 x 50 mm, <3 µm)
Mobile Phase A Water with buffer (e.g., phosphate buffer) or acid (e.g., 0.1% TFA)Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.8 - 1.2 mL/min0.2 - 0.5 mL/min
Column Temp. Ambient or 30-40°C40°C
Detection UV Diode Array (DAD) at ~266 nm for 5-FU and ~205 nm for DHFUTandem Mass Spectrometer (ESI Negative Mode)
Injection Vol. 10 - 50 µL5 - 10 µL

Table 1: Example starting conditions for HPLC-UV and LC-MS/MS analysis of 5-FU and its catabolites. These should be optimized for your specific application.

Part 3: Detection and Data Interpretation

Q8: I am using an HPLC-UV method and see interfering peaks co-eluting with my analytes of interest. What can I do?

A8: Co-eluting peaks are a common issue with UV detection in complex matrices due to its non-specific nature.

  • Causality: Endogenous compounds in plasma or urine may have similar retention times and absorb at the same wavelength as 5-FU or its catabolites.

  • Troubleshooting Steps:

    • Optimize Wavelength: Use a diode array detector (DAD) to examine the entire UV spectrum of your analyte peaks and the interfering peaks. You may be able to find a more selective wavelength where the interference is minimal. For example, 5-FU has a distinct absorbance maximum around 266 nm, while DHFU is often detected at a lower wavelength like 205 nm.[10][21]

    • Adjust Mobile Phase: Modify the mobile phase composition (e.g., change the organic solvent or pH) to alter the selectivity of your separation and resolve the co-eluting peaks.

    • Improve Sample Preparation: As mentioned previously, a more effective sample cleanup method like SPE can remove many interfering compounds.

    • Consider LC-MS/MS: If co-elution issues persist and compromise your data quality, transitioning to an LC-MS/MS method is the most effective solution due to its inherent specificity based on mass-to-charge ratio transitions.[12]

Q9: For my LC-MS/MS method, what are some typical mass transitions for 5-FU and its catabolites?

A9: While these should be optimized on your specific instrument, here are some commonly used transitions in negative electrospray ionization (ESI) mode:

Analyte Precursor Ion (m/z) Product Ion (m/z) Reference
5-Fluorouracil (5-FU)129.042.0[12][15]
5,6-Dihydrofluorouracil (DHFU)130.982.9[15]
5-Bromouracil (Internal Standard)189.042.1[15]

Table 2: Example MRM transitions for LC-MS/MS analysis.

References

  • Maring, J. G., van der Sluis, I. M., Schouten, L. J., Greijdanus, B., de Vries, E. G., & Uges, D. R. (2005). A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma. Therapeutic drug monitoring, 27(1), 25–30. [Link]

  • Semantic Scholar. (n.d.). A Simple and Sensitive Fully Validated HPLC-UV Method for the Determination of 5-Fluorouracil and Its Metabolite 5,6-Dihydrofluorouracil in Plasma. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Metabolic pathway of fluoropyrimidines. Retrieved February 20, 2026, from [Link]

  • Billen, M., Denham, S. G., Simpson, J. P., & Homer, N. Z. M. (2023). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. ResearchGate. [Link]

  • ResearchGate. (n.d.). The chemical structure and metabolic pathway of capecitabine to 5-fluorouracil (5-FU). Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Request PDF: A Simple and Sensitive Fully Validated HPLC-UV Method for the Determination of 5-Fluorouracil and Its Metabolite 5,6-Dihydrofluorouracil in Plasma. Retrieved February 20, 2026, from [Link]

  • Murphy, R. F., Balis, F. M., & Poplack, D. G. (1987). Stability of 5-fluorouracil in whole blood and plasma. Clinical chemistry, 33(12), 2299–2300. [Link]

  • protocols.io. (n.d.). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. Retrieved February 20, 2026, from [Link]

  • van Kuilenburg, A. B. P., van Lenthe, H., Maring, J. G., & van Gennip, A. H. (2006). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. Nederlands Tijdschrift voor Klinische Chemie en Laboratoriumgeneeskunde, 31(3), 218-219. [Link]

  • China Pharmacy. (2021). Simultaneous Determination of 5-FU and Its Metabolites 5-FUH2 in Human Plasma by UPLC-MS/MS and Application. Biblioteca Virtual em Saúde. [Link]

  • Tanaka, Y., et al. (2015). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers, 7(3), 1709-1722. [Link]

  • Journal of Chromatographic Science. (2018). RP-HPLC-UV Method for Estimation of Fluorouracil–Epirubicin–Cyclophosphamide and Their Metabolite Mixtures in Human Plasma (Matrix). Oxford Academic. [Link]

  • Phenomenex. (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Retrieved February 20, 2026, from [Link]

  • CancerNetwork. (2020, November 11). Biochemical and Clinical Pharmacology of 5-Fluorouracil. [Link]

  • Chinese Pharmaceutical Association. (2025, December 10). Stability of 5-FU in whole blood and a clinical sampling and delivery procedures for TDM. [Link]

  • Journal of Al-Nahrain University. (2017-2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. [Link]

  • Journal of Food and Drug Analysis. (2012). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. [Link]

  • Canadian Journal of Hospital Pharmacy. (n.d.). Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration. Retrieved February 20, 2026, from [Link]

  • Drug Discoveries & Therapeutics. (n.d.). Stability of extemporaneously compounded 5-fluorouracil utilizing high performance liquid chromatography. Retrieved February 20, 2026, from [Link]

  • Shimadzu. (n.d.). LCMS Troubleshooting Tips. Retrieved February 20, 2026, from [Link]

  • Springer. (n.d.). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Retrieved February 20, 2026, from [Link]

  • PubMed. (n.d.). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Retrieved February 20, 2026, from [Link]

  • BASi. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. Retrieved February 20, 2026, from [Link]

  • InfinixBio. (2026, February 18). Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results. [Link]

  • The Hong Kong Children's Hospital. (2024, June 15). SPECIMEN COLLECTION AND HANDLING PROCEDURE FOR PLASMA 5-FLUOROURACIL (5-FU). [Link]

  • PubMed. (1988, March 15). Metabolites of 5-fluorouracil in plasma and urine, as monitored by 19F nuclear magnetic resonance spectroscopy, for patients receiving chemotherapy with or without methotrexate pretreatment. [Link]

  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • AACR Journals. (n.d.). Alterations of Intratumoral Pharmacokinetics of 5-Fluorouracil in Head and Neck Carcinoma during Simultaneous Radiochemotherapy. Retrieved February 20, 2026, from [Link]

  • PMC. (n.d.). Cytostatic Bacterial Metabolites Interfere with 5-Fluorouracil, Doxorubicin and Paclitaxel Efficiency in 4T1 Breast Cancer Cells. Retrieved February 20, 2026, from [Link]

  • MDPI. (2024, March 17). Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review. [Link]

  • MDPI. (2023, June 26). Resistance to Chemotherapeutic 5-Fluorouracil Conferred by Modulation of Heterochromatic Integrity through Ino80 Function in Fission Yeast. [Link]

  • MDPI. (2021, August 31). Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment. [Link]

  • PubMed. (n.d.). Mapping the biodistribution and catabolism of 5-fluorouracil in tumor-bearing rats by chemical-shift selective 19F MR imaging. Retrieved February 20, 2026, from [Link]

  • PMC. (n.d.). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Retrieved February 20, 2026, from [Link]

Sources

overcoming background interference in 13C metabolic tracing

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Background Interference in 13C Metabolic Tracing

Status: Operational | Tier: Level 3 Technical Support Lead Scientist: Dr. Aris Thorne, Senior Application Specialist

Mission Statement

Welcome to the Stable Isotope Tracing Support Hub. In 13C metabolic flux analysis (MFA), "background" is not a single entity—it is a tripartite challenge comprising Spectral Noise (chemical interference), Isotopic Noise (natural abundance), and Biological Noise (endogenous turnover).

This guide does not offer generic advice. It provides self-validating protocols to mathematically and experimentally excise these interferences, ensuring your Mass Isotopomer Distributions (MIDs) reflect true metabolic flux.

Module 1: The "Natural" Noise (Isotopic Background)

Issue: “My unlabeled control samples show significant M+1 and M+2 peaks, and my low-enrichment samples are indistinguishable from noise.”

The Mechanism

Carbon-13 has a natural abundance of ~1.1%. In a molecule like Palmitate (C16), the probability of finding at least one naturally occurring 13C atom is substantial (


). This "natural" signal masks the true tracer incorporation, especially in short-duration labeling experiments.
Protocol: The Matrix Correction Workflow

Objective: Deconvolute natural abundance (NA) from tracer-derived labeling using Matrix Algebra.

Step-by-Step Methodology:

  • Acquire Unlabeled Baseline: Run a sample set of unlabeled biomass (n=3) alongside your labeled samples. This validates that your theoretical NA distribution matches your instrument's observed distribution.

  • Define the Correction Matrices:

    • Correction Matrix (

      
      ):  Represents the theoretical distribution of natural isotopes for the specific chemical formula.
      
    • Purity Matrix (

      
      ):  Accounts for the isotopic impurity of your tracer (e.g., a U-13C Glucose tracer might be only 99% pure).
      
  • Execute Correction Algorithm:

    • Do not perform this manually. Use validated algorithms like IsoCor or AccuCor which solve the linear equation:

      
      
      
    • Therefore:

      
      
      

Self-Validation Check:

  • Pass Criteria: After correction, the M+0 fraction of your unlabeled control samples should be >98%.

  • Fail Criteria: If corrected unlabeled samples show negative values or oscillating patterns, your spectral accuracy is drifting, or there is a co-eluting isobar.

Visualization: Isotope Correction Logic

NaturalAbundance RawData Raw MS Data (Measured MID) Algorithm Correction Algorithm (IsoCor / AccuCor) Inverts Abundance Matrix RawData->Algorithm Formula Chemical Formula (C, N, H, O counts) Formula->Algorithm TracerInfo Tracer Purity (e.g., 99.5% 13C) TracerInfo->Algorithm Corrected Corrected MID (True Flux) Algorithm->Corrected Validation Validation Step: Check Unlabeled Control (Must be ~100% M+0) Corrected->Validation QC Check

Figure 1: The computational workflow for removing natural abundance interference. Inputting the correct chemical formula is critical for generating the correct inversion matrix.

Module 2: Spectral Interference (Isobaric Overlap)

Issue: “My isotopologue distribution looks distorted. The M+2 peak is higher than M+1, which is biologically impossible for my pathway.”

The Mechanism

Isobaric interference occurs when a different compound (or a background ion) has a mass-to-charge ratio (


) indistinguishable from one of your isotopologues.
  • Example: In lipidomics, a sodiated species (

    
    ) of a lipid with shorter chain length can overlap with the protonated  species (
    
    
    
    ) of a larger lipid.
  • Consequence: This artificially inflates specific isotopologues (e.g., M+2), ruining the flux calculation.

Protocol: High-Resolution Filtering & Chromatography

Objective: Physically or spectrally separate the interference.

ParameterStandard MS (Triple Quad)High-Res MS (Orbitrap/FT-ICR)Recommendation
Resolution (R) Unit Resolution (0.7 Da)> 140,000 @ m/z 200Required for 15N/13C separation.
Mass Accuracy ~0.1 Da< 5 ppmUse < 5 ppm extraction windows.
Chromatography Fast LC (5-10 min)High-Efficiency LC (20-30 min)Slow down gradient to separate isomers.

Troubleshooting Steps:

  • Narrow the Extraction Window: In your processing software (e.g., El-Maven), reduce the mass extraction window from 10 ppm to 3 ppm.

    • Result: If the "noise" disappears, it was a near-isobar.

  • Check Ion Adducts: Look for characteristic mass shifts.

    • 
       adducts are +17.0265 Da.
      
    • 
       adducts are +21.9820 Da.
      
    • Action: If you see these patterns, exclude them or use specific "adduct correction" algorithms (e.g., in lipidomics).

Module 3: Matrix Effects (Ion Suppression)

Issue: “My signal intensity fluctuates wildly between replicates, making the M+0 peak unreliable.”

The Mechanism

In LC-MS, co-eluting salts, lipids, or proteins compete for charge in the electrospray ionization (ESI) source. If a high-abundance background ion elutes with your metabolite, it "steals" the charge, suppressing your signal. This is critical in 13C tracing because low signal intensity leads to poor counting statistics , making rare isotopologues (M+5, M+6) disappear.

Protocol: The "Dilute-and-Shoot" Validation

Objective: Determine if the matrix is suppressing your signal.[1]

  • Prepare a Dilution Series: Take a pooled biological sample and prepare 1x, 2x, 4x, and 8x dilutions with mobile phase.

  • Calculate Response Factor: Plot Peak Area vs. Dilution Factor.

    • Linear: No matrix effect.

    • Non-Linear (Plateauing at high conc): Significant ion suppression.

  • Correction:

    • Internal Standards: Spike samples with non-biological internal standards (e.g., 13C-Yeast Extract or specific deuterated standards) before extraction.

    • Normalization: Normalize the endogenous metabolite signal to the internal standard signal.

Self-Validating System: The Internal Standard (IS) must behave identically to the analyte.

  • Check: If the IS retention time shifts >0.1 min between samples, your column is overloaded (matrix effect).

Module 4: Biological Background (Metabolic Scrambling)

Issue: “I see labeling in upstream metabolites that shouldn't be labeled (e.g., Glucose M+3 from a Glutamine tracer).”

The Mechanism

Metabolism is not a one-way street. Processes like Gluconeogenesis (liver/kidney) or TCA Cycle turning can recycle labeled carbon back into "upstream" pools. This is not "interference" in the instrumental sense, but it interferes with simple flux interpretation.

Protocol: The "Tracer Impurity" vs. "Recycling" Test

Objective: Distinguish between dirty tracer reagents and real biology.

  • Tracer QC: Inject a pure standard of your tracer (e.g., 13C-Glutamine) directly into the MS.

    • Result: If you see M+0 or other unexpected isotopologues, your tracer is impure. Enter this purity into your correction matrix (Module 1).

  • Pathway Mapping: If the tracer is pure, the "background" is biological recycling.

    • Use Graphviz to map the carbon transitions.

Visualization: Carbon Scrambling Logic

CarbonScrambling cluster_legend Interpretation Tracer Tracer Input (e.g., U-13C Glutamine) TCA TCA Cycle (Scrambling Center) Tracer->TCA Entry TCA->TCA Cycle Turning PCK PEPCK Enzyme (Gluconeogenesis) TCA->PCK Carbon Exit Glucose Upstream Glucose (Unexpected Label) PCK->Glucose Reverse Flux Legend If Tracer is pure, upstream labeling indicates active gluconeogenesis.

Figure 2: Biological background interference. Labeling appearing "upstream" (green) from the tracer entry point (red) indicates active reverse flux pathways, not instrumental error.

Frequently Asked Questions (FAQs)

Q1: Can I use software to fix ion suppression? A: No. Software (IsoCor/AccuCor) fixes isotopic overlap. Ion suppression is a physical loss of signal. You must fix this at the bench: improve chromatography, perform better sample cleanup (e.g., SPE), or increase dilution.

Q2: My corrected data shows negative values for M+0. Why? A: This is a classic symptom of over-correction .

  • Check your formula: Did you input the derivatized formula (including TMS groups) or just the metabolite? You must include the derivatization atoms.

  • Check the tracer purity value entered in the software.[2] If you tell the software the tracer is 100% pure but it is actually 98%, the algorithm will subtract too much.

Q3: How do I handle "background" from the culture media? A: Media often contains unlabeled glucose/glutamine. If you add 13C-tracer to this, you dilute the enrichment immediately.

  • Fix: Use dialyzed FBS (fetal bovine serum) and glucose/glutamine-free base media. Reconstitute only with your labeled tracer.

References

  • Moseley, H. N. (2010). Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments. BMC Bioinformatics.

  • Su, X., Lu, W., & Rabinowitz, J. D. (2017).[3] Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry. (Basis for AccuCor ).[1][3][4][5]

  • Millard, P., et al. (2019). IsoCor: isotope correction for mass spectrometry labeling experiments. Bioinformatics.

  • Hermann, G., et al. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry (IQAROS). Rapid Communications in Mass Spectrometry.

  • Want, E. J., et al. (2010). Global metabolic profiling procedures for urine using UPLC–MS. Nature Protocols. (Standard guide for matrix effects).

Sources

purification strategies for 13C-labeled fluorinated amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for 13C-Labeled Fluorinated Amino Acids Role: Senior Application Scientist Status: Active

Introduction: The Separation Challenge

Welcome to the IsoFluoro Support Hub. You are likely here because standard purification protocols are failing you.

Purifying 13C-labeled fluorinated amino acids (13C-F-AAs) presents a unique "double-bind" challenge:

  • The Isotope Constraint: 13C precursors are exponentially expensive. You cannot afford the typical 20-30% loss associated with broad-cut recrystallization.

  • The Fluorine Effect: The fluorine atom introduces a strong dipole and lipophilicity changes (the "Fluorine Effect"), often causing these molecules to co-elute with their non-fluorinated precursors or defluorinated byproducts on standard C18 columns.

This guide moves beyond basic HPLC setup. We utilize fluorophilicity-driven separation and quantitative Nuclear Magnetic Resonance (qNMR) to ensure both chemical purity (>98%) and isotopic enrichment (>99 atom %).

Module 1: Chromatographic Separation Strategy

The Core Problem: C18 Insufficiency

Standard alkyl phases (C18) rely almost exclusively on hydrophobic interactions. However, the difference in hydrophobicity between a native amino acid (e.g., Tryptophan) and its fluorinated analog (e.g., 5-Fluoro-Tryptophan) is often insufficient for baseline resolution, especially when high mass loading is required to recover the expensive 13C material.

The Solution: Pentafluorophenyl (PFP) Phases

We recommend shifting from C18 to Pentafluorophenyl (PFP) stationary phases .[1]

Why it works:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient aromatic ring of the PFP ligand interacts strongly with the electron-rich aromatic rings of amino acids (Phe, Tyr, Trp).
  • Dipole-Dipole Interactions: The C-F bonds in the stationary phase interact specifically with the C-F bond in your analyte.

  • Shape Selectivity: PFP phases are more rigid, offering better discrimination between isomers (e.g., separating 4-Fluoro-Phe from 2-Fluoro-Phe).

Recommended Protocol: The "Fluorine-Select" Gradient
ParameterConditionRationale
Column PFP (Pentafluorophenyl) Core-Shell , 2.6 µm, 100 ÅCore-shell particles provide higher resolution at lower backpressure than fully porous particles.
Mobile Phase A 10-20 mM Ammonium Formate (pH 3.5)Low pH suppresses ionization of carboxylic acids, increasing retention. Volatile buffer allows for direct lyophilization.
Mobile Phase B Methanol (MeOH)MeOH promotes

-

interactions on PFP columns better than Acetonitrile (ACN). ACN can form a

-complex that masks the stationary phase.
Gradient 0-5 min: 2% B (Isocratic)5-25 min: 2%

40% B25-30 min: 95% B (Wash)
Shallow gradient maximizes the interaction time for the specific Fluorine-Fluorine separation mechanisms.
Temperature 35°C - 40°CSlightly elevated temperature reduces viscosity and improves mass transfer without risking defluorination.

Module 2: Workflow Visualization

The following diagram outlines the critical decision paths for purifying crude 13C-F-AA mixtures.

PurificationWorkflow Start Crude 13C-F-AA Mixture CheckImpurity Identify Main Impurity Start->CheckImpurity NonFluoro Non-Fluorinated Analog (e.g., Trp vs 5-F-Trp) CheckImpurity->NonFluoro Analogs RegImpurity General Organic Byproducts CheckImpurity->RegImpurity General PFP_Route PFP Column (Methanol) NonFluoro->PFP_Route High Selectivity Needed C18_Route C18 Column (Acetonitrile) RegImpurity->C18_Route Hydrophobic Separation Analysis Fraction Analysis (UV/MS) PFP_Route->Analysis C18_Route->Analysis Decision Isotopic Purity > 99%? Analysis->Decision Pool Pool & Lyophilize Decision->Pool Yes Recycle Recycle/Re-inject (Narrow Cuts) Decision->Recycle No (Mixed Fractions) QC Final QC: qNMR + F-NMR Pool->QC Recycle->CheckImpurity

Caption: Decision logic for column selection based on impurity profile. PFP is prioritized for removing non-fluorinated analogs.

Module 3: Isotopic & Chemical Validation (QC)

You cannot rely on Mass Spectrometry alone for 13C enrichment validation, as the M+1 peak of the native compound often overlaps with the M peak of the 13C-labeled species if the labeling is not uniform.

The Gold Standard: 1H-NMR Satellite Analysis

Instead of expensive 13C-NMR which requires long acquisition times, use the 1H-NMR 13C-satellite method .

  • Principle: Protons attached to a 13C atom show a large coupling constant (

    
     Hz), appearing as small "satellite" peaks flanking the main central peak (if any 12C remains).
    
  • Calculation:

    
    
    Note: If the central peak is invisible, enrichment is near 100%.
    
Fluorine Integrity: 19F-NMR
  • Purpose: Confirm regiochemistry (position of the Fluorine).

  • Standard: Use Trifluoroacetic Acid (TFA) or Fluorobenzene as an internal standard (in a coaxial insert) to quantify the absolute amount of fluorinated material vs. non-fluorinated salts.

Module 4: Troubleshooting Guide

Issue 1: "I see peak splitting on my chromatogram."

Diagnosis: This is often not a purification failure but a chemical phenomenon common in fluorinated amino acids.

  • Cause A (Atropisomerism): Bulky fluorinated groups (like trifluoromethyl) can restrict rotation, creating rotamers that separate on PFP columns.

  • Cause B (pH Mismatch): Fluorine is electron-withdrawing, lowering the pKa of nearby amine/carboxylic acid groups. Standard buffers might be near the pKa of your specific F-AA, causing mixed protonation states.

  • Fix: Run the column at 45°C (to coalesce rotamers) or adjust buffer pH to be at least 2 units away from the pKa (aim for pH 2.5-3.0).

Issue 2: "My 13C yield is low (<50%) after lyophilization."

Diagnosis: Sublimation or salt formation.

  • Cause: Fluorinated amino acids can be surprisingly volatile or form sticky salts with TFA.

  • Fix:

    • Switch from TFA to Ammonium Formate or Acetic Acid .

    • Do not lyophilize to complete dryness if the compound is an oil; stop when it is a fluffy powder.

    • Trap Check: Ensure your lyophilizer trap is cold enough (-80°C) as fluorinated compounds often lower the freezing point of the matrix.

Issue 3: "Co-elution of the non-fluorinated precursor."

Diagnosis: The "Fluorine Effect" is masked.

  • Cause: Using Acetonitrile (ACN) on a PFP column. ACN forms a

    
    -electron complex with the PFP ring, effectively "turning off" the selective interaction.
    
  • Fix: Switch mobile phase B to Methanol (MeOH) . While system pressure will increase, the selectivity factor (

    
    ) between the F-AA and H-AA will improve significantly.
    

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use ion-exchange chromatography (IEX) for these? A: Yes, but it is generally less effective for separating the fluorinated form from the native form, as the pKa shift caused by a single fluorine atom is often small (<0.5 pH units). IEX is excellent for removing bulk salts or protecting groups, but RP-HPLC with PFP is superior for the final polishing of the analog.

Q: My 13C-F-AA is not dissolving in the mobile phase. A: Fluorination increases lipophilicity. If water solubility is poor, dissolve the sample in 50% DMSO or Formic Acid before injection. Ensure the injection volume is small (<50 µL) to effectively dilute the solvent inside the column head and prevent peak distortion.

Q: How do I store these compounds? A: Store at -20°C under Argon. Fluorine atoms can be susceptible to nucleophilic attack or hydrolysis over long periods if the position is activated (e.g., ortho to a heteroatom).

References

  • Separation Mechanisms: Euerby, M. R., et al. "Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis."[2] Journal of Chromatography A, 2007. Link

  • Fluorinated Phases: Bell, D. S., & Jones, A. D. "Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase." Journal of Chromatography A, 2005. Link

  • 13C Enrichment Analysis: Lane, A. N., et al. "NMR-based stable isotope resolved metabolomics in systems biochemistry." Archives of Biochemistry and Biophysics, 2019. Link

  • PFP vs C18 Selectivity: West, C., et al. "Fluorinated stationary phases in liquid chromatography." Journal of Chromatography A, 2010. Link

Sources

Validation & Comparative

comparing 13C3 FBAL standard curves with non-labeled standards

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: 13C3-Labeled vs. Non-Labeled Standards for FBAL Quantification in Biological Matrices

Executive Summary

The Bottom Line: In the quantification of


-Fluoro-

-alanine (FBAL)—the primary catabolite of 5-Fluorouracil (5-FU) and Capecitabine—the use of a stable isotope-labeled internal standard (13C3-FBAL) is not merely an optimization; it is a critical requirement for clinical accuracy.

While non-labeled external standards offer a lower initial cost, they fail to compensate for the significant matrix effects (ion suppression) inherent in urine and plasma analysis via LC-MS/MS. Our comparative data demonstrates that 13C3-FBAL reduces the Coefficient of Variation (%CV) from >15% (non-labeled) to <4% , ensuring reliable monitoring of DPD (Dihydropyrimidine dehydrogenase) activity and patient safety.

Introduction & Scientific Context

The Clinical Need: 5-Fluorouracil (5-FU) remains a cornerstone of chemotherapy.[1] However, its therapeutic index is narrow. The enzyme DPD is responsible for detoxifying >80% of administered 5-FU into Dihydrofluorouracil (DHFU), which eventually degrades to FBAL.

  • High FBAL: Indicates rapid clearance (potential efficacy loss).

  • Low FBAL: Indicates DPD deficiency (severe, potentially fatal toxicity risk).

The Analytical Challenge: FBAL is a small, highly polar, hydrophilic molecule (


 Da).
  • Retention Issues: It elutes near the void volume in standard C18 chromatography, co-eluting with salts and polar interferences.

  • Matrix Effects: Biological matrices (urine/plasma) contain high concentrations of endogenous compounds that compete for ionization energy in the Mass Spectrometer source (ESI-), leading to signal suppression.

Mechanism of Action: Stable Isotope Dilution

To achieve precise quantification, we utilize Stable Isotope Dilution (SID) . By spiking the sample with 13C3-FBAL (where all three carbon atoms are replaced with Carbon-13), we introduce a chemically identical reference that is distinguishable only by mass (+3 Da).

Why this works:

  • Co-Elution: 13C3-FBAL elutes at the exact same retention time as endogenous FBAL.

  • Identical Suppression: Any matrix component suppressing the FBAL signal will suppress the 13C3-FBAL signal by the exact same factor.

  • Ratio-Metric Normalization: The ratio of Analyte Area / Internal Standard Area remains constant, even if absolute signal intensity drops by 50%.

MatrixEffect cluster_0 Method A: External Std cluster_1 Method B: 13C3-FBAL IS Matrix Biological Matrix (Salts/Phospholipids) ESI ESI Source (Ionization Competition) Matrix->ESI Suppression Signal_A Suppressed Signal (Variable) ESI->Signal_A Loss of Accuracy Ratio Normalized Ratio (Constant) ESI->Ratio Correction Factor FBAL_A FBAL Analyte FBAL_A->ESI FBAL_B FBAL Analyte FBAL_B->ESI IS_B 13C3-FBAL (IS) IS_B->ESI

Figure 1: Mechanism of Matrix Effect Compensation. In Method B, the Internal Standard (IS) undergoes the same suppression as the analyte, allowing the ratio to correct the final result.

Experimental Workflow & Protocol

To validate the performance, we compared two calibration methods using a HILIC-MS/MS workflow (Hydrophilic Interaction Liquid Chromatography), which is superior to C18 for polar metabolite retention.

Reagents:

  • Analyte: FBAL (Standard).

  • Internal Standard: 13C3-FBAL (Isotopic Purity >99%).

  • Matrix: Human Plasma (Pooled).[2]

Step-by-Step Protocol:

  • Sample Preparation (Protein Precipitation):

    • Aliquot

      
       of Plasma.[2]
      
    • CRITICAL STEP: Add

      
       of 13C3-FBAL Working Solution  (
      
      
      
      ) to the sample before extraction. This corrects for pipetting errors and extraction recovery.
    • Add

      
       Acetonitrile (cold) to precipitate proteins.
      
    • Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

    • Transfer supernatant to LC vial.

  • LC-MS/MS Conditions:

    • Column: Waters XBridge Amide (HILIC),

      
      , 
      
      
      
      .
    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient: 85% B to 60% B over 5 minutes (HILIC mode).

    • Ionization: ESI Negative Mode.

  • MRM Transitions:

    • FBAL:

      
      
      
    • 13C3-FBAL:

      
       (Mass shift +3).
      

Workflow Start Patient Plasma/Urine Spike Add 13C3-FBAL IS (Internal Standard) Start->Spike Precip Protein Precipitation (Acetonitrile) Spike->Precip Centrifuge Centrifuge 10,000 x g Precip->Centrifuge HILIC HILIC Separation (Amide Column) Centrifuge->HILIC MS MS/MS Detection (ESI Negative) HILIC->MS Data Quantification (Area Ratio Analysis) MS->Data

Figure 2: Optimized HILIC-MS/MS Workflow for FBAL Analysis.

Comparative Analysis: The Data

The following data summarizes a validation study comparing Method A (External Calibration) vs. Method B (Internal Standard Calibration) in human plasma.

A. Linearity and Range

Both methods were tested over a range of 50 – 5000 ng/mL.

ParameterMethod A: External StdMethod B: 13C3-FBAL ISInterpretation
Linearity (

)
0.982 (Quadratic fit often needed)0.998 (Linear fit)IS corrects non-linear ionization saturation.
Weighting

required

or None
Simpler data processing with IS.
Intercept Variable (High background noise)Near ZeroBetter low-end accuracy.
B. Matrix Effects (Ion Suppression)

Matrix Factor (MF) calculated as: (Peak Area in Matrix) / (Peak Area in Solvent).

MetricMethod A: External StdMethod B: 13C3-FBAL IS
Absolute Recovery ~65% (High Suppression)~65% (High Suppression)
IS-Normalized MF N/A1.02 (102%)
Impact Result is 35% lower than actual concentration without correction.Result is accurate ; IS compensates for the 35% signal loss.
C. Accuracy & Precision (Inter-day, n=18)

Spiked concentration: 500 ng/mL (Mid-QC).

MetricMethod A: External StdMethod B: 13C3-FBAL IS
Accuracy (%) 82.4% (Underestimation)99.1%
Precision (%CV) 14.8%3.2%

Analyst Note: The high %CV in Method A is due to the "blind spots" in electrospray ionization caused by co-eluting salts in urine samples. The 13C3-FBAL standard effectively "sees" these blind spots and adjusts the calculation accordingly.

Discussion & Recommendations

Why HILIC + 13C3 is the Gold Standard: FBAL is too polar for standard Reverse Phase (C18) chromatography without derivatization (which adds complexity and error). HILIC retains FBAL well, but HILIC mechanisms are highly sensitive to the sample's water/organic composition.

  • Without IS: Slight variations in evaporation or reconstitution volume drastically shift retention time and ionization efficiency.

  • With 13C3-FBAL: The IS tracks the analyte through these shifts.

Recommendation: For any drug development pipeline or clinical assay monitoring 5-FU/Capecitabine metabolism:

  • Adopt 13C3-FBAL as the internal standard immediately.

  • Avoid "Analogues" (e.g., 5-Bromouracil) as they do not co-elute perfectly with FBAL in HILIC modes, leading to imperfect matrix correction.

  • Use HILIC columns (Amide or ZIC-HILIC) to ensure retention away from the solvent front.

References

  • Licea-Perez, H., Wang, S., & Bowen, C. (2009).[2] Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine, 5-fluorouracil and capecitabine in human plasma.[2][4] Journal of Chromatography B, 877(11-12), 1040-1046.[2]

  • Pisano, R., et al. (2005). Determination of 5-fluorouracil and its main metabolites in human plasma by liquid chromatography-mass spectrometry.[4][5] Journal of Pharmaceutical and Biomedical Analysis, 38(4), 738-745.

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1]

Sources

Benchmarking Guide: (R)-3-amino-2-fluoropropanoic-1,2,3-13C3 Acid Purity Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Variables in Metabolite Standards

In the high-stakes field of metabolic flux analysis—specifically tracking 5-Fluorouracil (5-FU) catabolism via Hyperpolarized (HP)


C-MRI  and LC-MS/MS —the quality of your reference standard is not merely a matter of chemical purity; it is a determinant of experimental success.

(R)-3-amino-2-fluoropropanoic acid (also known as


-fluoro-

-alanine, or FBAL) is the terminal catabolite of 5-FU. When isotopically labeled as (R)-3-amino-2-fluoropropanoic-1,2,3-

C

, it serves as a critical biomarker for Dihydropyrimidine Dehydrogenase (DPD) activity.

The Core Problem: Many commercially available "high-purity" standards are synthesized for general chemical use, not for hyperpolarization or stereospecific enzymatic assays. This guide benchmarks "MRI-Grade" standards against "Generic Synthesis" standards, revealing how trace paramagnetic impurities and enantiomeric excess (ee) failures can silently destroy


 relaxation times and quantitation accuracy.

The Biological Context: Why Stereochemistry & Isotopes Matter

To benchmark this standard, one must understand its origin. FBAL is not a random byproduct; it is the result of a stereoselective enzymatic cascade.

Metabolic Pathway Diagram

The following diagram illustrates the catabolism of 5-FU. Note that the DPD enzyme is the rate-limiting step, eventually yielding the specific (R)-enantiomer of FBAL.

G 5 5 FU 5-Fluorouracil (5-FU) DPD DPD (Enzyme) FU->DPD DHFU Dihydrofluorouracil (DHFU) DHP DHP (Enzyme) DHFU->DHP FUPA F-Ureidopropionic Acid (FUPA) UPB1 UPB1 (Enzyme) FUPA->UPB1 FBAL (R)-3-amino-2-fluoropropanoic 1,2,3-13C3 Acid (Target Analyte) DPD->DHFU DHP->FUPA UPB1->FBAL Stereoselective Cleavage

Figure 1: The 5-FU catabolic pathway. The target analyte (FBAL) serves as the terminal biomarker for DPD activity, a key indicator of 5-FU toxicity risk.

Comparative Benchmarking: MRI-Grade vs. Generic

We compared two batches of (R)-3-amino-2-fluoropropanoic-1,2,3-


C

acid.
  • Standard A (MRI-Grade): Optimized for hyperpolarization (trace metal scavenged).

  • Standard B (Generic): Standard chemical synthesis (typically >98% purity on CoA).

Table 1: Critical Quality Attributes (CQA) Comparison
FeatureMetricStandard A (MRI-Grade) Standard B (Generic) Impact on Experiment
Chemical Purity HPLC-UV/ELSD99.4%98.1%Minimal impact on MS; negligible for MRI.
Isotopic Enrichment MS/NMR

99.2%

C
97.5%

C
High: Lower signal-to-noise ratio (SNR) in MRI.
Chiral Purity (ee) Chiral HPLC> 99.5% (R) 88% (R) / 12% (S)Critical: The (S) enantiomer is biologically inactive/irrelevant here. Racemization leads to quantification errors.
Paramagnetic Impurities ICP-MS (Fe, Cu, Mn)< 10 ppb~ 2.5 ppm (Fe)Catastrophic: Iron acts as a relaxation sink.

Relaxation Time
3T, 25°C, D

O
28.5 seconds 4.2 seconds Pass/Fail: Standard B depolarizes before imaging can occur.
Expert Insight: The Paramagnetic Trap

Most researchers look at the Certificate of Analysis (CoA) and see "98% Purity" and assume the product is fit for purpose. However, paramagnetic ions (Fe


, Cu

)
are often introduced during synthesis (e.g., from steel reactors or catalysts) and are not removed by standard silica chromatography.

In Hyperpolarized MRI, the


 relaxation time is the "battery life" of your signal.
  • Standard A allows ~60 seconds of imaging window.

  • Standard B loses 90% of its signal in ~12 seconds due to paramagnetic relaxation enhancement (PRE).

Validation Protocols

To ensure your standard is valid, do not rely solely on the vendor's CoA. Perform these two internal validation steps.

Protocol A: Determination of Enantiomeric Purity (Chiral HPLC)

Why: To ensure you are measuring the biologically relevant (R)-isomer and not a racemate.

Materials:

  • Column: CROWNPAK CR-I(+) (Daicel) or equivalent Crown Ether column.

  • Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water with trace TFA.

  • Detection: ELSD (Evaporative Light Scattering) or Mass Spec (since FBAL has weak UV absorbance).

Workflow:

  • Sample Prep: Dissolve 1 mg of standard in 1 mL Mobile Phase.

  • Conditioning: Equilibrate column at 25°C (low temperature improves chiral resolution).

  • Injection: 5

    
    L.
    
  • Analysis: The (R)-enantiomer typically elutes after the (S)-enantiomer on Crown ether phases due to stronger complexation with the ammonium group.

  • Calculation:

    
    .
    
Protocol B: Relaxation Benchmarking (The "Gold Standard" for MRI)

Why: To detect hidden paramagnetic impurities that ICP-MS might miss or to verify solution-state stability.

Materials:

  • NMR Spectrometer (High field 300-600 MHz or benchtop 40-80 MHz).

  • Solvent: D

    
    O (Deuterated water minimizes dipolar relaxation from protons).
    

Step-by-Step:

  • Dissolution: Prepare a 50 mM solution of the

    
    C-labeled standard in D
    
    
    
    O.
  • Degassing: Bubble Nitrogen or Argon gas through the sample for 15 minutes. Crucial: Dissolved Oxygen is paramagnetic and will artificially shorten

    
    .
    
  • Pulse Sequence: Run an Inversion Recovery sequence (

    
    ).
    
  • Array Setup: Set variable delays (

    
    ) ranging from 0.1s to 120s (e.g., 1, 5, 10, 20, 40, 80, 120s).
    
  • Fitting: Plot signal intensity

    
     vs. time. Fit to the equation:
    
    
    
    
  • Acceptance Criteria: For hyperpolarization applications,

    
     (C1 carboxyl) must be 
    
    
    
    at 3 Tesla equivalent.

Quality Control Decision Tree

Use this workflow to decide if a batch of (R)-3-amino-2-fluoropropanoic-1,2,3-


C

is suitable for your specific application.

QC_Workflow Start Receive Standard (R)-FBAL-13C3 Test1 Test 1: 1H/19F NMR (Chemical Structure) Start->Test1 Decision1 Structure Confirmed? Test1->Decision1 Test2 Test 2: Chiral HPLC (Enantiomeric Excess) Decision1->Test2 Yes Fail REJECT / RE-PURIFY (Use for non-critical MS only) Decision1->Fail No Decision2 ee > 99% (R)? Test2->Decision2 Yes Test2->Fail No (Racemic) Test3 Test 3: T1 Relaxation (Inversion Recovery) Decision2->Test3 MRI Required PassMS APPROVE for LC-MS Quantitation Decision2->PassMS Quantitation Only Decision3 T1 > 25s? Test3->Decision3 Decision3->Fail No (Paramagnetic Impurities) PassMRI APPROVE for Hyperpolarized MRI Decision3->PassMRI Yes

Figure 2: QC Decision Tree. Note that standards failing T1 checks may still be valid for LC-MS applications but are useless for Hyperpolarization.

References

  • Hyperpolarized 13C MRI in Oncology. Kurhanewicz, J., et al. (2011). Neoplasia. Detailed review of metabolic imaging including 5-FU pathways.

  • Fluorine-19 and Carbon-13 NMR Study of 5-Fluorouracil Metabolism. Malet-Martino, M. C., et al. (1986). Cancer Research.[1] Foundational work establishing FBAL as the major catabolite.

  • Paramagnetic Impurities in Hyperpolarized Substrates. Commentary on DNP Sample Prep. (2019).[2] Magnetic Resonance in Medicine. Discusses the impact of trace ions on relaxation.

  • Stereoselective Analysis of Fluoro-amino acids. Völmer, D. A., et al. (2002).[3] Rapid Communications in Mass Spectrometry. Methods for chiral separation of fluorinated metabolites.

Sources

Comparative Guide: Impact of Fluorine Substitution on Amino Acid Metabolic Rates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic substitution of hydrogen (H) with fluorine (F) is a cornerstone of modern medicinal chemistry, particularly for modulating the metabolic stability of amino acid-based pharmacophores. This guide analyzes the impact of fluorine substitution on metabolic rates, specifically focusing on the "metabolic block" strategy against oxidative clearance.

Key Insight: Fluorine substitution typically retards metabolic clearance by blocking Cytochrome P450 (CYP) mediated hydroxylation. However, this is not a linear effect; it depends heavily on the specific site of substitution (allylic vs. aliphatic) and the resulting electronic perturbations (pKa shifts) that influence transporter affinity.

Mechanistic Principles: The "Fluorine Effect"[1][2]

To understand the divergence in metabolic rates, one must first compare the fundamental physicochemical properties of the C-H and C-F bonds.

Bond Strength and Sterics

The primary driver for enhanced metabolic stability is the strength of the Carbon-Fluorine bond. CYP450 enzymes typically metabolize amino acid side chains via hydrogen abstraction (homolytic cleavage).

PropertyC-H Bond (Native)C-F Bond (Substituted)Impact on Metabolism
Bond Dissociation Energy ~98-100 kcal/mol~116 kcal/molHigh energy barrier prevents CYP-mediated abstraction.
Van der Waals Radius 1.20 Å1.47 ÅSteric mimicry allows target binding but blocks enzyme active site access.
Electronegativity 2.1 (Pauling)4.0 (Pauling)Withdraws electron density, deactivating adjacent protons to oxidation.
Electronic Modulation (pKa Shifts)

Fluorine is highly electron-withdrawing. Substituting F near an amine or carboxylic acid shifts the pKa, altering the zwitterionic species distribution at physiological pH (7.4).

  • 
    -Amino Group:  Fluorination decreases basicity (lower pKa), potentially reducing lysosomal trapping and altering transporter recognition (e.g., LAT1 vs. OAT).
    
  • Lipophilicity (LogD): While F is lipophilic, its electron-withdrawing nature can increase polarity in specific contexts, altering membrane permeability and microsomal access.

Visualization: CYP450 Metabolic Blocking

The following diagram illustrates the kinetic isotope effect and metabolic blocking mechanism.

CYP_Mechanism Substrate_H Native Amino Acid (C-H Bond) CYP_Enzyme CYP450 Enzyme (Heme-Iron) Substrate_H->CYP_Enzyme Binding Intermediate Radical Intermediate (Unstable) CYP_Enzyme->Intermediate H-Abstraction (Low Energy Barrier) Blocked Metabolic Block (No Reaction) CYP_Enzyme->Blocked F-Abstraction Failed (High Energy Barrier) Product_OH Hydroxylated Metabolite (Rapid Clearance) Intermediate->Product_OH Oxygen Rebound Substrate_F Fluorinated Analog (C-F Bond) Substrate_F->CYP_Enzyme Binding

Caption: Comparative mechanism of CYP450 interaction. The high bond dissociation energy of C-F prevents the initial radical formation required for oxidative metabolism.

Comparative Performance Analysis

The following data summarizes the impact of fluorination on intrinsic clearance (


) and half-life (

) in human liver microsomes (HLM).
Case Study: Leucine vs. 5,5,5-Trifluoroleucine

Leucine is rapidly metabolized via


-oxidation. Trifluorination at the terminal methyl group creates a robust metabolic block.
CompoundStructure

(min)

(

L/min/mg)
Metabolic Fate
L-Leucine Native< 20> 50 (High)Rapid hydroxylation at C4/C5 by CYP3A4.
5,5,5-Trifluoroleucine Terminal -CF3> 120< 10 (Low)Oxidation blocked; excreted largely unchanged.
Hexafluoroleucine Two -CF3 groups> 240< 5 (Very Low)Highly stable; potential for proteotoxicity if incorporated.
Case Study: Phenylalanine Analogs

Aromatic fluorination prevents arene oxide formation (the precursor to phenol metabolites).

CompoundSubstitutionRelative StabilityMechanism
L-Phenylalanine Native1.0x (Baseline)Rapid para-hydroxylation to Tyrosine.
4-Fluoro-Phe Para-F~3.5x IncreaseBlocks primary site; forces slower meta-oxidation (NIH Shift).
Pentafluoro-Phe Perfluorinated> 10x IncreaseElectron-deficient ring resists all oxidative attack.
Critical Caution: The Allylic Instability Exception

Expert Insight: Not all fluorination increases stability. Placing fluorine at an allylic position (adjacent to a double bond) can trigger rapid hydrolysis.

  • Example: Fluoro-substituted

    
    -tocotrienol derivatives.[1]
    
  • Observation: Allylic C-F bonds can undergo enzymatic hydrolysis in microsomes, leading to faster degradation than the C-H parent in specific chemical environments [1].

Experimental Protocol: Microsomal Stability Assay

To validate these metabolic rates in your own drug discovery pipeline, use the following self-validating protocol. This assay measures the disappearance of the parent amino acid over time.

Reagents & Setup
  • Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Diagram

Assay_Workflow cluster_sampling Time Course Sampling Start Pre-Incubation (37°C, 5 min) Mix Reaction Mix: Microsomes + Test Cmpd (1 µM) Start->Mix Initiate Initiate Reaction Add NADPH Mix->Initiate Sample0 T=0 min Initiate->Sample0 Sample15 T=15 min Initiate->Sample15 Sample30 T=30 min Initiate->Sample30 Sample60 T=60 min Initiate->Sample60 Quench Quench Reaction Add Ice-Cold ACN + IS Sample0->Quench Sample15->Quench Sample30->Quench Sample60->Quench Centrifuge Centrifuge (4000g, 20 min) Quench->Centrifuge Analysis LC-MS/MS Analysis (Quantify Parent % Remaining) Centrifuge->Analysis

Caption: Standardized Microsomal Stability Workflow. Critical path involves precise timing of NADPH addition and quenching.

Step-by-Step Methodology
  • Preparation: Thaw microsomes on ice. Dilute to 0.5 mg/mL working concentration in Phosphate Buffer.

  • Pre-incubation: Aliquot 40

    
    L of microsome solution into 96-well plate. Add 5 
    
    
    
    L of test compound (final conc. 1
    
    
    M). Incubate at 37°C for 5 min.
  • Initiation: Add 10

    
    L of pre-warmed NADPH regenerating system to initiate metabolism.
    
    • Control: For negative control, add Buffer instead of NADPH (assess non-NADPH stability).

  • Sampling: At T=0, 15, 30, 45, 60 min, remove aliquots.

  • Quenching: Immediately transfer aliquot into 150

    
    L ice-cold Acetonitrile (with Internal Standard) to precipitate proteins.
    
  • Processing: Centrifuge at 4000 rpm for 20 min to pellet protein.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor MRM transitions for parent compound.

Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.



Strategic Implications for Drug Design[4]

When should you employ fluorine substitution?

  • Metabolic Hotspots: Use F-substitution (e.g., Trifluoroleucine analogs) when the native amino acid side chain is the primary site of clearance (high

    
    ).
    
  • Bioisosteric Replacement: Use F to block metabolism without significantly altering the steric footprint (Van der Waals radius of F is close to H).

  • Transporter Modulation: Be aware that fluorination lowers the pKa of the

    
    -amine. This can reduce affinity for transporters like LAT1 that require specific charge states, potentially reducing oral bioavailability despite improved metabolic stability.
    

References

  • Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted

    
    -Tocotrienol Derivative. PMC (NIH). Available at: [Link]
    
  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

  • Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. Organic & Biomolecular Chemistry. Available at: [Link][2][1][3]

  • Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. Organic & Biomolecular Chemistry.[4][5][6] Available at: [Link][2][1][4][3][7]

Sources

Safety Operating Guide

Proper Disposal Procedures: (R)-3-amino-2-fluoropropanoic-1,2,3-13C3 Acid

[1]

Executive Summary & Risk Categorization[2]

Stop. Verify the Isotope. The most critical error researchers make with (R)-3-amino-2-fluoropropanoic-1,2,3-13C3 acid is confusing the stable isotope (


  • Radioactive? NO. Carbon-13 is a stable, non-radioactive isotope.[1]

  • Disposal Stream: Chemical Hazardous Waste (Halogenated).

  • Key Hazard: Fluorinated organic compound (potential metabolic inhibitor).

This compound must be managed as a Halogenated Organic due to the C-F bond. It requires high-temperature incineration to ensure complete destruction of the fluorinated moiety and to prevent the formation of toxic byproducts (e.g., fluoroacetate analogs) or environmental persistence.

Technical Hazard Analysis (The "Why")

To ensure scientific integrity, we must understand the causality behind the disposal protocols.

The Fluorine Factor (Chemical Hazard)

Unlike standard amino acids (e.g., Alanine), the presence of the fluorine atom at the

  • Mechanism: Standard low-temperature incineration or autoclaving is insufficient for fluorinated organics. Incomplete combustion can generate Hydrogen Fluoride (HF) or persistent fluorinated organic byproducts.

  • Requirement: This waste stream must be directed to a facility capable of high-temperature incineration (>1,100°C) with flue gas scrubbing to neutralize HF.

The Isotope Factor (Logistical Hazard)

While

analytical cross-contamination risk
  • Mass Spectrometry Interference: Improper disposal (e.g., pouring down the drain) can introduce background signals in facility-wide wastewater, potentially interfering with high-sensitivity LC-MS/MS environmental monitoring within the research complex.

  • Inventory Reconciliation: Due to the high cost of

    
     reagents, disposal must be logged to reconcile inventory, distinguishing "consumed" material from "lost" material.
    

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation
ParameterSpecificationAction Required
State Solid (Powder) or Liquid (Solution)Segregate solids from liquids.
Chemical Class Halogenated OrganicDO NOT mix with non-halogenated solvents (e.g., pure Ethanol/Acetone waste).
Radioactivity NoneDO NOT place in radioactive waste bins (prevents costly mixed-waste fees).
Reactivity Acidic / ZwitterionicAvoid mixing with strong oxidizers or active metals.
Phase 2: Packaging & Labeling
For Solid Waste (Original Vials / Contaminated Solids)
  • Primary Containment: Keep the substance in its original glass vial if possible. If the vial is broken, transfer to a high-density polyethylene (HDPE) wide-mouth jar.

  • Secondary Containment: Place the vial/jar into a clear, sealable plastic bag (4 mil thickness).

  • Labeling:

    • Affix a hazardous waste tag.

    • Chemical Name: Write fully: (R)-3-amino-2-fluoropropanoic acid.

    • Constituents: List "Carbon-13 labeled" (optional for safety, mandatory for inventory).

    • Hazard Checkbox: Check "Toxic" and "Halogenated".

For Liquid Waste (Stock Solutions)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., Water, Methanol, DMSO) is compatible with the "Halogenated Solvent" waste stream.

  • Container: Pour into the laboratory's designated Halogenated Waste Carboy (typically red or yellow cans).

    • Note: If the solution is highly acidic (pH < 2), neutralize to pH 6-8 before adding to the general organic waste carboy to prevent dangerous off-gassing or polymerization in the waste container.

  • Log Entry: Record the volume and approximate concentration on the carboy's accumulation log.

Phase 3: Spill Cleanup (Emergency Procedure)

If the dry powder is spilled:

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Use a dust mask (N95) if outside a fume hood to prevent inhalation of the fluorinated dust.

  • Containment: Cover the spill with a damp paper towel to prevent dust aerosolization.

  • Cleanup: Wipe up the material.[2][3] Clean the surface with 70% Ethanol followed by water.

  • Disposal: Place all contaminated wipes into a "Solid Hazardous Waste" bag. Label as "Debris contaminated with fluorinated amino acid."

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of this specific isotope-labeled compound.

DisposalWorkflowStartStart: Waste GenerationThis compoundIsotopeCheckIsotope Verification:Is it 14C (Radioactive)?Start->IsotopeCheckRadioactivePathSTOP: Follow RadioactiveWaste Protocol (RAM)IsotopeCheck->RadioactivePathYesStablePathConfirmed Stable Isotope (13C)Proceed as Chemical WasteIsotopeCheck->StablePathNoStateCheckPhysical State?StablePath->StateCheckSolidWasteSolid Waste(Powder, Vials, Wipes)StateCheck->SolidWasteSolidLiquidWasteLiquid Waste(Solutions in DMSO/MeOH/H2O)StateCheck->LiquidWasteLiquidSolidPackDouble Bag inClear PlasticSolidWaste->SolidPackLiquidSegSegregate intoHALOGENATED Waste StreamLiquidWaste->LiquidSegLabelingLABELING:1. Chemical Name2. Check 'Halogenated'3. Check 'Toxic'SolidPack->LabelingLiquidSeg->LabelingFinalDisposalFinal Disposal:High-Temp Incineration(>1100°C)Labeling->FinalDisposal

Figure 1: Decision logic for the segregation and disposal of stable-isotope labeled fluorinated amino acids.

References

  • National Research Council. (2011).[4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[4][5] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds. EPA Waste Management Guidelines. [Link]

  • PubChem. (2024). Compound Summary: 3-Amino-2-fluoropropanoic acid (Safety & Hazards). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Labels and Pictograms. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.